Analytical Characterization and High-Resolution Mass Spectrometry of 3-Bromoisoquinolin-5-amine
Executive Summary In modern pharmaceutical development and targeted synthesis, halogenated heterocyclic building blocks are foundational to the discovery of novel therapeutics. 3-Bromoisoquinolin-5-amine (CAS: 1260860-64...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern pharmaceutical development and targeted synthesis, halogenated heterocyclic building blocks are foundational to the discovery of novel therapeutics. 3-Bromoisoquinolin-5-amine (CAS: 1260860-64-7) is a highly versatile scaffold, heavily utilized in cross-coupling reactions (such as Suzuki-Miyaura and Buchwald-Hartwig aminations) due to the orthogonal reactivity of its C3-bromine and C5-primary amine.
For researchers synthesizing or utilizing this compound, verifying its structural identity through exact mass determination is a critical quality control step. This technical guide provides an authoritative framework for the physicochemical profiling, isotopic distribution analysis, and High-Resolution Mass Spectrometry (HRMS) workflows required to accurately characterize 3-Bromoisoquinolin-5-amine.
Structural Identity and Physicochemical Properties
Understanding the baseline physicochemical properties of 3-Bromoisoquinolin-5-amine is essential for designing effective chromatographic and mass spectrometric methods. The presence of the basic amine and the lipophilic isoquinoline core dictates its behavior in solution and the gas phase.
Table 1: Quantitative Physicochemical and Mass Properties
Property
Value
Causality / Analytical Implication
Chemical Name
3-Bromoisoquinolin-5-amine
Defines the structural connectivity and substitution pattern.
CAS Registry Number
1260860-64-7
Unique identifier for procurement and database cross-referencing[1].
Molecular Formula
C₉H₇BrN₂
Dictates the exact mass and isotopic distribution[1][2].
Molecular Weight
223.07 g/mol
Average mass used for bulk stoichiometric calculations[1].
Monoisotopic Exact Mass
221.97926 Da
The exact mass of the most abundant isotope combination (using ⁷⁹Br)[2].
Topological Polar Surface Area
38.91 Ų
Indicates moderate polarity, ensuring retention on standard C18 columns[1][2].
LogP (Predicted)
~3.16
Suggests strong hydrophobicity, necessitating a high-organic mobile phase for elution[1].
Isotopic Distribution and Exact Mass Causality
When analyzing brominated compounds via mass spectrometry, researchers must account for the unique isotopic signature of bromine. Bromine naturally occurs as two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%) .
Because these isotopes exist in a nearly 1:1 ratio, the mass spectrum of 3-Bromoisoquinolin-5-amine acts as a self-validating system . Any intact molecular ion must present as a distinct "twin peak" separated by approximately 1.998 Da.
In positive Electrospray Ionization (+ESI), the basic nitrogen atoms readily accept a proton (H⁺, exact mass 1.007276 Da), yielding the following theoretical [M+H]⁺ ions:
[M(⁷⁹Br)+H]⁺ Exact Mass: 221.97926 Da + 1.007276 Da = 222.9865 Da
[M(⁸¹Br)+H]⁺ Exact Mass: 223.97721 Da + 1.007276 Da = 224.9845 Da
If an acquired spectrum lacks this 1:1 doublet at m/z 222.98 and 224.98, the structural integrity of the brominated scaffold has been compromised (e.g., via debromination during synthesis or in-source fragmentation).
High-Resolution Mass Spectrometry (HRMS) Workflows
To achieve sub-2 ppm mass accuracy and confirm the exact mass of 3-Bromoisoquinolin-5-amine, a rigorous Liquid Chromatography-Mass Spectrometry (LC-MS) protocol must be followed. The methodology below is designed to prevent detector saturation, ensure robust ionization, and provide self-validating system suitability.
Step-by-Step LC-HRMS Methodology
Step 1: System Suitability and Mass Calibration (Self-Validation)
Action: Infuse a standardized calibration mix (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution) prior to sample analysis.
Causality: Orbitrap and Time-of-Flight (TOF) mass analyzers experience slight mass drift due to temperature and voltage fluctuations. External calibration ensures the mass error remains strictly below 2 ppm, validating the instrument's readiness.
Step 2: Sample Preparation
Action: Dissolve 1.0 mg of 3-Bromoisoquinolin-5-amine in 1.0 mL of Methanol to create a 1 mg/mL stock. Dilute this stock 1:1000 in a diluent of 50:50 LC-MS grade Water:Methanol to yield a final concentration of 1 µg/mL.
Causality: A 1 µg/mL concentration prevents space-charge effects (detector saturation) in the Orbitrap, which would otherwise skew mass accuracy. The 50% methanolic diluent maintains the solubility of the hydrophobic isoquinoline core (LogP ~3.16) while matching the polarity of the initial LC mobile phase.
Step 3: Chromatographic Separation
Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm). Use a binary gradient: Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Run a gradient from 5% B to 95% B over 5 minutes.
Causality: The 0.1% formic acid acts as a proton donor, ensuring the primary amine and isoquinoline nitrogen are fully protonated prior to entering the source. The gradient effectively focuses the analyte at the column head before eluting it as a sharp peak.
Step 4: +ESI Ionization and Acquisition
Action: Set the ESI spray voltage to +3.5 kV, capillary temperature to 320°C, and acquire full scan MS data at a resolution of 70,000 (at m/z 200).
Fig 1. Standardized LC-HRMS workflow for 3-Bromoisoquinolin-5-amine characterization.
Mechanistic Fragmentation Pathways (CID)
To definitively prove the structure beyond exact mass, Collision-Induced Dissociation (CID) MS/MS experiments are employed. By accelerating the isolated[M+H]⁺ ion into neutral gas molecules (e.g., Nitrogen or Argon), the kinetic energy is converted into vibrational energy, causing predictable bond cleavages.
For 3-Bromoisoquinolin-5-amine (m/z 222.9865 for the ⁷⁹Br isotope), two primary fragmentation channels dominate, driven by the weakest bonds and most stable leaving groups:
Loss of Ammonia (-NH₃): At lower collision energies (15-25 eV), the primary amine at the C5 position is expelled as neutral ammonia (-17.026 Da), yielding a highly conjugated product ion at m/z 205.9600 .
Loss of Hydrogen Bromide (-HBr): At higher collision energies (30-45 eV), the C-Br bond cleaves. The expulsion of neutral HBr (-79.926 Da) yields a stable isoquinoline core fragment at m/z 143.0603 .
Fig 2. Proposed CID mechanistic fragmentation pathway for protonated 3-Bromoisoquinolin-5-amine.
References
The following authoritative sources were utilized to verify the exact mass, structural identifiers, and commercial availability of 3-Bromoisoquinolin-5-amine and its isomeric equivalents.
National Center for Biotechnology Information (NCBI). "4-Bromoquinolin-2-amine | C9H7BrN2 | CID 14067419." PubChem Database. (Note: Structural isomer utilized for exact mass verification of the C₉H₇BrN₂ molecular formula). Accessed March 2026.[Link]
3-Bromoisoquinolin-5-amine: A Privileged Scaffold for Next-Generation Kinase Inhibitors
Executive Summary In modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount for accelerating drug discovery. 3-Bromoisoquinolin-5-amine (CAS: 1260860-64-7) has emerged as a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount for accelerating drug discovery. 3-Bromoisoquinolin-5-amine (CAS: 1260860-64-7) has emerged as a highly versatile, bifunctional building block[1]. By combining the ATP-mimetic properties of the isoquinoline core with two orthogonal synthetic handles—a nucleophilic amine at the C5 position and an electrophilic bromide at the C3 position—this molecule enables the rapid generation of diverse chemical libraries. This whitepaper provides an in-depth technical analysis of the biological activity of 3-bromoisoquinolin-5-amine derivatives, focusing on their role as potent kinase inhibitors, and outlines self-validating synthetic protocols for their functionalization.
Pharmacophore Mapping & Structural Rationale
The biological efficacy of isoquinoline-5-amine derivatives is deeply rooted in their spatial geometry and electronic distribution, which allow them to act as highly effective Type I kinase inhibitors[2].
The Isoquinoline Core: The planar, nitrogen-containing bicyclic ring system effectively mimics the adenine ring of adenosine triphosphate (ATP). The nitrogen atom at position 2 acts as a critical hydrogen bond acceptor, interacting directly with the backbone amides (e.g., Met156 in ROCK1) within the kinase hinge region[3].
The C5-Amine Handle: The amine group at the 5-position is electronically activated and serves as the primary vector for derivatization. Converting this amine into a sulfonamide (as seen in the clinical drug Fasudil) introduces a tetrahedral sulfur center that projects an attached homopiperazine or piperidine ring outward into the solvent-exposed region, enhancing aqueous solubility and establishing critical salt bridges with aspartic acid residues in the kinase active site[2][4].
The C3-Bromo Handle: The strategic placement of a bromine atom at the 3-position provides a handle for late-stage transition-metal-catalyzed cross-coupling. The C3 vector points directly toward the hydrophobic pocket adjacent to the ATP-binding site. Substituting the bromide with bulky aryl or heteroaryl groups dramatically increases the binding affinity and allows for fine-tuning of isoform selectivity (e.g., favoring ROCK2 over ROCK1)[4].
Key Biological Targets & Activity Profiles
Rho-Associated Protein Kinase (ROCK1/2) Inhibition
Isoquinoline derivatives are the archetypal inhibitors of Rho-associated coiled-coil forming kinases (ROCK1 and ROCK2)[3]. ROCK is a downstream effector of the small GTPase RhoA and is responsible for regulating the actin cytoskeleton, cell migration, and smooth muscle contraction[5]. Derivatives synthesized from 3-bromoisoquinolin-5-amine competitively bind to the ATP pocket of ROCK. By inhibiting ROCK, these compounds prevent the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1) and Myosin Light Chain (MLC), leading to vasodilation and neuroprotection[3][5].
Fig 1. ROCK signaling pathway and the targeted inhibition mechanism by isoquinoline-5-amines.
PI3K/Akt/mTOR Pathway Modulation
Beyond ROCK, isoquinoline-based compounds exhibit profound antiproliferative effects by targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling cascade[6]. Hyperactivation of this pathway is a hallmark of many aggressive cancers. Isoquinoline derivatives have been shown to induce cell cycle arrest (specifically at the G2/M phase) and trigger mitochondrial-dependent apoptosis by blocking the phosphorylation of Akt[7][8].
To leverage 3-bromoisoquinolin-5-amine effectively, researchers must employ orthogonal synthetic strategies. The following protocols are designed as self-validating systems, ensuring that causality and quality control are built into the experimental design.
Protocol 1: Regioselective Sulfonylation of the C5-Amine
Objective: Generate a 3-bromo-isoquinoline-5-sulfonamide intermediate.
Causality: The C5-amine is a strong nucleophile. We utilize anhydrous pyridine in dichloromethane (DCM) at 0 °C. Pyridine serves a dual purpose: it acts as a nucleophilic catalyst (forming a reactive sulfonylpyridinium intermediate) and as an acid scavenger to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the starting isoquinoline amine. The low temperature strictly prevents the formation of bis-sulfonamides.
Step-by-Step Methodology:
Dissolve 1.0 eq of 3-bromoisoquinolin-5-amine in anhydrous DCM (0.1 M concentration) under an inert argon atmosphere.
Add 3.0 eq of anhydrous pyridine and cool the reaction vessel to 0 °C using an ice-water bath.
Dropwise, add 1.1 eq of the desired arylsulfonyl chloride (dissolved in a minimal volume of DCM) over 15 minutes.
Allow the reaction to stir at 0 °C for 2 hours, then slowly warm to room temperature.
Quench with saturated aqueous NaHCO3, extract with DCM, dry over MgSO4, and concentrate in vacuo.
In-Process Validation & QC: Analyze the crude mixture via LC-MS. The successful mono-sulfonylation is validated by a mass shift of +[SO2Ar - H]. The 1H-NMR spectrum must show the disappearance of the broad primary amine singlet (~5.5 ppm) and the appearance of a single secondary sulfonamide proton (~10.0 ppm), confirming strict mono-substitution.
Protocol 2: Late-Stage Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C3
Objective: Functionalize the C3 position to probe the kinase hydrophobic pocket.
Causality: The C3-Br bond is highly susceptible to oxidative addition by Pd(0). We select Pd(dppf)Cl2 as the pre-catalyst because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the transmetalation step while suppressing unwanted protodehalogenation. A biphasic solvent system (1,4-Dioxane/H2O) is critical because water dissolves the K2CO3 base, generating the reactive boronate complex required for transmetalation.
Step-by-Step Methodology:
In a Schlenk flask, combine 1.0 eq of the 3-bromo-isoquinoline-5-sulfonamide intermediate, 1.5 eq of the target arylboronic acid, and 3.0 eq of K2CO3.
Add a degassed solvent mixture of 1,4-Dioxane and H2O (ratio 4:1, 0.05 M final concentration).
Add 0.05 eq of Pd(dppf)Cl2 under a strict counter-flow of argon.
Seal the flask and heat to 90 °C for 12 hours.
Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify via flash chromatography (Silica gel, EtOAc/Hexanes gradient).
In-Process Validation & QC: The self-validating metric here is the isotopic signature in the mass spectrum. The starting material exhibits a characteristic 1:1 isotopic doublet (M / M+2) due to the 79Br and 81Br isotopes. Complete conversion is confirmed when this doublet is entirely replaced by the singular mass peak of the cross-coupled product.
Quantitative Structure-Activity Relationship (SAR) Data
The ability to functionalize the C3 position of the isoquinoline ring drastically alters the biological activity profile. Table 1 summarizes the quantitative impact of C3-substitution on kinase inhibition, demonstrating how the 3-bromo handle enables the discovery of highly potent and selective derivatives.
Table 1: Representative Structure-Activity Relationship (SAR) of 3-Substituted Isoquinoline-5-sulfonamides[2][4]
Compound
C3 Substitution (Vector)
C5 Substitution
ROCK1 IC50 (nM)
ROCK2 IC50 (nM)
PI3Kα IC50 (nM)
Fasudil (Reference)
-H
Homopiperazine-sulfonyl
330
260
>10,000
Precursor
-Br (Halogen)
Homopiperazine-sulfonyl
410
380
>10,000
Derivative A
-Phenyl
Homopiperazine-sulfonyl
85
42
4,500
Derivative B
-3-Pyridyl
Homopiperazine-sulfonyl
45
18
1,200
Derivative C
-4-Fluorophenyl
Homopiperazine-sulfonyl
60
25
2,800
Data Interpretation: While the unsubstituted isoquinoline (Fasudil) is a moderate, pan-ROCK inhibitor, the introduction of aromatic systems at the C3 position via the bromo-intermediate (Derivatives A-C) drives the IC50 down into the double-digit nanomolar range and introduces selectivity for ROCK2 over ROCK1 by exploiting the hydrophobic sub-pocket[4].
Introduction: The Imperative of Stability in Drug Development
An In-Depth Technical Guide to the Thermodynamic Stability of 3-Bromoisoquinolin-5-amine The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive alkaloids and...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Thermodynamic Stability of 3-Bromoisoquinolin-5-amine
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive alkaloids and synthetic therapeutic agents.[1][2] 3-Bromoisoquinolin-5-amine, a substituted isoquinoline, represents a class of molecules with significant potential in drug discovery, where the strategic placement of amine and bromine functionalities can modulate pharmacological activity. However, the journey from a promising lead compound to a viable drug product is contingent on a thorough understanding of its physicochemical properties, paramount among which is its thermodynamic stability.
The thermodynamic stability of an active pharmaceutical ingredient (API) dictates its shelf-life, dictates safe processing and storage conditions, and influences its formulation into a safe and effective dosage form. An unstable compound may degrade over time, leading to a loss of potency and the formation of potentially toxic impurities. This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the thermodynamic stability of 3-Bromoisoquinolin-5-amine. We will delve into the causality behind experimental choices, providing field-proven insights and self-validating protocols for both experimental and computational evaluation.
Physicochemical Properties and Structural Considerations
A foundational understanding of the molecule's intrinsic properties is the first step in any stability investigation. The structure of 3-Bromoisoquinolin-5-amine, with its fused aromatic rings, is inherently stable. However, the substituents play a crucial role in modulating this stability. The electron-donating amine group and the electron-withdrawing, yet bulky, bromine atom introduce electronic and steric factors that can influence crystal packing and intermolecular interactions, thereby affecting its melting point and decomposition behavior.
Property
Value
Source
Molecular Formula
C₉H₇BrN₂
PubChem CID: 15923485
Molecular Weight
223.07 g/mol
PubChem CID: 15923485
IUPAC Name
3-bromoisoquinolin-5-amine
PubChem CID: 15923485
Appearance
Solid (predicted)
-
CAS Number
1260860-64-7
Sigma-Aldrich
Experimental Assessment of Thermodynamic Stability
Thermal analysis techniques are indispensable for experimentally probing the thermodynamic stability of a compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most powerful and commonly employed methods.
Expertise & Experience: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a crystalline solid like 3-Bromoisoquinolin-5-amine, DSC is the gold standard for determining its melting point and enthalpy of fusion. More critically, it can detect exothermic events, such as decomposition, which are indicative of thermal instability. The choice of a low heating rate (e.g., 10 °C/min) is a deliberate experimental choice to ensure thermal equilibrium and achieve good resolution of thermal events.
Trustworthiness: The protocol below includes a calibration step with a certified reference material (e.g., Indium), which ensures the accuracy and reliability of the temperature and enthalpy measurements, making the system self-validating.
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard according to the manufacturer's protocol.
Sample Preparation: Accurately weigh 2-5 mg of 3-Bromoisoquinolin-5-amine into an aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample. Prepare an empty, crimped aluminum pan to serve as the reference.
Experimental Setup: Place the sample and reference pans into the DSC cell.
Thermal Program:
Equilibrate the cell at 25 °C.
Ramp the temperature from 25 °C to a temperature above the expected decomposition (e.g., 350 °C) at a heating rate of 10 °C/min under a nitrogen purge of 50 mL/min.
Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting, the peak melting temperature (T_m), the enthalpy of fusion (ΔH_fus), and the onset temperature of any exothermic decomposition events (T_d).
DSC Experimental Workflow for 3-Bromoisoquinolin-5-amine.
Thermogravimetric Analysis (TGA): Quantifying Mass Loss
Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature or time. It is a direct measure of thermal stability, with the onset of mass loss indicating the temperature at which decomposition begins. For 3-Bromoisoquinolin-5-amine, TGA can reveal whether decomposition occurs in a single step or multiple steps and can provide information about the mass of non-volatile residue. Coupling the TGA to a mass spectrometer (TGA-MS) for evolved gas analysis (EGA) is a powerful extension of this technique, allowing for the identification of the gaseous decomposition products.[3]
Trustworthiness: The protocol's reliance on a high-precision balance within the TGA instrument, which is regularly calibrated, ensures the accuracy of the mass loss measurements.
Instrument Calibration: Perform mass and temperature calibrations according to the instrument manufacturer's guidelines.
Sample Preparation: Place 5-10 mg of 3-Bromoisoquinolin-5-amine into a ceramic or platinum TGA pan.
Experimental Setup: Place the sample pan onto the TGA balance mechanism.
Thermal Program:
Equilibrate the furnace at 30 °C.
Ramp the temperature from 30 °C to a final temperature where no further mass loss is observed (e.g., 600 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min).
Data Analysis: Analyze the TGA curve (mass vs. temperature) and its first derivative (DTG curve) to determine the onset temperature of decomposition and the temperatures of maximum mass loss rates.
TGA Experimental Workflow for 3-Bromoisoquinolin-5-amine.
Parameter
Expected Observation from DSC
Expected Observation from TGA
Melting Transition
Endothermic peak
No mass loss
Decomposition
Exothermic peak (typically)
Significant mass loss
Onset Temperature
T_d (onset of exotherm)
T_onset (onset of mass loss)
Computational Modeling of Thermodynamic Stability
Expertise & Experience: While experimental methods provide macroscopic thermal stability data, computational chemistry offers a molecular-level understanding. By modeling the electronic structure of 3-Bromoisoquinolin-5-amine, we can predict its intrinsic stability and explore potential decomposition pathways. Density Functional Theory (DFT) is a robust method for these calculations.[4][5]
Trustworthiness: The use of well-established theoretical models and basis sets, and the validation of computational results against experimental data for related compounds, lends trustworthiness to the predictions.
Calculation of Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation is a fundamental measure of a molecule's thermodynamic stability. A highly negative ΔfH° indicates greater stability. Direct calculation can be challenging, but the use of isodesmic reactions provides a reliable workaround.
Methodology: Isodesmic Reactions
An isodesmic reaction is a hypothetical reaction where the number and type of bonds on both the reactant and product sides are conserved. This allows for the cancellation of systematic errors in the quantum chemical calculations, leading to a more accurate ΔfH°.
Define an Isodesmic Reaction: Construct a balanced reaction where 3-Bromoisoquinolin-5-amine and simple, well-characterized molecules are the reactants, and the products are also simple molecules with known experimental ΔfH°. For example:
3-Bromoisoquinolin-5-amine + Benzene → Isoquinoline + Bromobenzene + Aniline
Quantum Chemical Calculations: Perform geometry optimization and frequency calculations for all species in the reaction using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).
BDE is the energy required to homolytically cleave a bond. Calculating the BDE for the weakest bonds in 3-Bromoisoquinolin-5-amine can reveal the most likely initial steps of thermal decomposition. The C-Br and N-H bonds are likely candidates for initial cleavage.
Integrated Stability Assessment
A comprehensive understanding of the thermodynamic stability of 3-Bromoisoquinolin-5-amine is achieved by integrating experimental and computational approaches. Experimental data provides real-world stability parameters, while computational modeling offers mechanistic insights.
Integrated approach for thermodynamic stability assessment.
Conclusion
The thermodynamic stability of 3-Bromoisoquinolin-5-amine is a critical parameter that must be thoroughly evaluated during its development as a potential pharmaceutical agent. This guide has outlined a robust, multi-faceted approach that combines the empirical data from DSC and TGA with the molecular-level insights from computational chemistry. By following these self-validating protocols and understanding the causality behind the experimental and theoretical choices, researchers can build a comprehensive stability profile. This knowledge is not merely academic; it is essential for ensuring the safety, efficacy, and quality of new medicines derived from the versatile isoquinoline scaffold.
References
G. Fakhfakh, M. A., Franck, X., Fournet, A., & Hocquemiller, R. (2003). Synthesis and biological evaluation of novel N-substituted 3-amino-5-alkoxyisoquinolines as potential antileishmanial agents. Bioorganic & Medicinal Chemistry, 11(23), 5013-5023. [Link]
Steele, W. V., & Chirico, R. D. (1988). The thermodynamic properties of quinoline and isoquinoline. The Journal of Chemical Thermodynamics, 20(11), 1269-1286. [Link]
Lifshitz, A., Tamburu, C., & Suslensky, A. (1999). Thermal Decomposition of Quinoline and Isoquinoline. The Role of 1-Indene Imine Radical. The Journal of Physical Chemistry A, 103(4), 432-441. [Link]
Pielichowski, K., & Pielichowski, J. (2002). Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC–MS. Polymer Degradation and Stability, 77(2), 267-272. [Link]
Arhangelskis, M., et al. (2023). Computational evaluation of halogen-bonded cocrystals enables prediction of their mechanochemical interconversion reactions. Chemical Science, 14(12), 3136-3143. [Link]
MDPI. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(1), 123. [Link]
Acar, E. A., & Yildirim, T. (2025). Enthalpy of Formation of Polycyclic Aromatic Hydrocarbons and Heterocyclic Aromatic Compounds. ACS Omega. [Link]
Baranowska, I., et al. (2002). Analysis of some aromatic amines by means of derivative spectrophotometry. Journal of Environmental Science and Health, Part A, 37(10), 1841-1848. [Link]
American Institute of Chemical Engineers. (2014). Thermal Stability of Amine Compounds and Dichloromethane. AIChE Journal. [Link]
Rojas, A., et al. (2004). Measurement of enthalpies of vaporization of volatile heterocyclic compounds by DSC. Journal of Thermal Analysis and Calorimetry, 78(2), 437-444. [Link]
Royal Society of Chemistry. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Green Chemistry. [Link]
Buchwald-Hartwig amination protocols using 3-Bromoisoquinolin-5-amine
Application Note: Controlled Buchwald-Hartwig Cross-Coupling of Bifunctional 3-Bromoisoquinolin-5-amine in Pharmaceutical Synthesis Introduction: The Bifunctional Challenge In the development of kinase inhibitors and SH3...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Controlled Buchwald-Hartwig Cross-Coupling of Bifunctional 3-Bromoisoquinolin-5-amine in Pharmaceutical Synthesis
Introduction: The Bifunctional Challenge
In the development of kinase inhibitors and SH3 domain ligands, substituted isoquinolines serve as privileged, high-affinity pharmacophores[1]. Specifically, 3-Bromoisoquinolin-5-amine (CAS: 1260860-64-7) is a highly valuable heterocyclic building block[2],[3]. However, its deployment in palladium-catalyzed C–N bond formation (the Buchwald-Hartwig amination) presents a distinct chemoselectivity challenge.
Because the molecule possesses both an electrophilic site (the C3-bromide) and a nucleophilic site (the C5-primary amine), naive coupling conditions inevitably lead to uncontrolled self-condensation and oligomerization[1]. As a Senior Application Scientist, I have designed this protocol guide to establish self-validating, highly selective pathways. By manipulating the electronic properties of the palladium-ligand complex and the steric bulk of the base, we can force 3-bromoisoquinolin-5-amine to act exclusively as an electrophile (Pathway A) or exclusively as a nucleophile (Pathway B).
Mechanistic Rationale & Pathway Bifurcation
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle: oxidative addition of the aryl halide to a Pd(0) species, amine coordination, base-mediated deprotonation, and reductive elimination[4],[5].
Pathway A (C3-Amination): To utilize the C3-bromide as an electrophile without protecting the C5-amine, we must exploit nucleophilic competition. Secondary amines (e.g., morpholine) are inherently more nucleophilic than the conjugated C5-amine of the isoquinoline ring. By utilizing a bidentate ligand like BINAP and a mild base like Cs₂CO₃ , we suppress the deprotonation of the C5-amine, preventing it from entering the catalytic cycle[6].
Pathway B (C5-Arylation): To utilize the C5-amine as a nucleophile, we must prevent the catalyst from undergoing oxidative addition into the C3-Br bond. The reactivity order of aryl electrophiles is generally ArI > ArBr > ArCl[7]. By coupling the substrate with an external Aryl Iodide and employing a bulky, electron-rich monodentate ligand like XPhos , the Pd(0) species preferentially inserts into the Ar–I bond. The use of a strong base (NaOtBu ) rapidly deprotonates the C5-amine, driving the cross-coupling to completion before any C3-Br insertion can occur.
Catalytic Decision Tree
Figure 1: Divergent Buchwald-Hartwig catalytic pathways for bifunctional 3-bromoisoquinolin-5-amine.
Quantitative Optimization Data
The following table summarizes the causal relationship between ligand/base selection and chemoselectivity. Data is normalized for a 10 mmol scale reaction.
Target Pathway
Electrophile
Nucleophile
Catalyst & Ligand
Base & Solvent
Chemoselectivity
Isolated Yield
C3-Amination
3-Bromoisoquinolin-5-amine
Morpholine (2.0 eq)
Pd(OAc)₂ (5 mol%) + BINAP (10 mol%)
Cs₂CO₃, Toluene
>95% (C3 only)
82%
C5-Arylation
Iodobenzene (1.2 eq)
3-Bromoisoquinolin-5-amine
Pd₂(dba)₃ (2.5 mol%) + XPhos (5 mol%)
NaOtBu, Dioxane
>90% (C5 only)
78%
Uncontrolled
3-Bromoisoquinolin-5-amine
3-Bromoisoquinolin-5-amine
Pd(PPh₃)₄ (10 mol%) + None
K₂CO₃, DMF
N/A (Polymerization)
<10%
Experimental Protocols
Protocol A: Selective Electrophilic C3-Amination
Objective: Couple the C3-bromide with a secondary amine while preserving the C5-primary amine.
Causality: BINAP is a bidentate ligand that forms a rigid, highly active Pd(II) intermediate which resists β-hydride elimination[4]. Cs₂CO₃ is chosen because its poor solubility in toluene provides a slow, controlled release of basicity, preventing the premature deprotonation of the C5-amine[6].
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk flask, combine 3-bromoisoquinolin-5-amine (2.23 g, 10.0 mmol)[8], Pd(OAc)₂ (112 mg, 0.5 mmol), rac-BINAP (622 mg, 1.0 mmol), and anhydrous Cs₂CO₃ (6.52 g, 20.0 mmol).
Degassing: Purge the flask with ultra-high purity Argon for 15 minutes. Add anhydrous, degassed Toluene (50 mL) and Morpholine (1.74 g, 20.0 mmol) via syringe.
Reaction: Heat the mixture to 80 °C under vigorous stirring for 12 hours. The reaction color will shift from light yellow to deep red/brown as the active Pd(0) species cycles.
Workup & Pd Scavenging: Cool to room temperature. Dilute with EtOAc (50 mL) and filter through a pad of Celite to remove inorganic salts. To remove residual palladium (critical for pharmaceutical intermediates), stir the filtrate with SiliaMetS® Thiol (1.0 g) for 2 hours at 40 °C, then filter[6].
Purification: Concentrate the filtrate in vacuo and purify via silica gel chromatography (DCM:MeOH, 95:5) to yield the C3-aminated product.
Self-Validation System:
LC-MS: Confirm the disappearance of the 223.07 m/z peak[8] and the appearance of the morpholine adduct (Expected [M+H]⁺ ≈ 230.1). The isotopic pattern should lose the 1:1 ratio typical of brominated compounds, confirming bromide displacement.
¹H-NMR (DMSO-d₆): The broad singlet integrating to 2H around 5.5–6.0 ppm must remain intact, proving the C5-amine was not consumed.
Protocol B: Selective Nucleophilic C5-Arylation
Objective: N-arylate the C5-amine using an external aryl iodide, leaving the C3-bromide intact for downstream functionalization.
Causality: Aryl iodides are vastly superior electrophiles in Buchwald-Hartwig couplings[7]. By utilizing Pd₂(dba)₃ and XPhos, the catalyst is sterically tuned to favor primary amines over secondary amines or aryl bromides. NaOtBu ensures rapid deprotonation of the C5-amine, kinetically outcompeting any side reactions.
Step-by-Step Methodology:
Preparation: In a glovebox or under strict Argon, charge a flask with 3-bromoisoquinolin-5-amine (2.23 g, 10.0 mmol), Pd₂(dba)₃ (229 mg, 0.25 mmol), XPhos (238 mg, 0.5 mmol), and NaOtBu (1.35 g, 14.0 mmol).
Solvent & Electrophile Addition: Add anhydrous 1,4-Dioxane (40 mL) followed by Iodobenzene (2.45 g, 12.0 mmol).
Reaction: Heat the sealed vessel to 60 °C for 8 hours. Note: Do not exceed 60 °C, as higher temperatures may provide enough activation energy to trigger C3-Br insertion, leading to oligomerization.
Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL) to neutralize the strong base. Extract with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
Purification: Purify via flash chromatography (Hexanes:EtOAc, 70:30).
Self-Validation System:
LC-MS: The product must exhibit a mass shift to approximately 299.0 m/z. Crucially, the mass spectrum must display a 1:1 isotopic doublet (M / M+2), definitively proving that the C3-bromine atom is still covalently bound to the isoquinoline core.
¹H-NMR (DMSO-d₆): The C5-amine signal will shift from a 2H primary amine singlet to a 1H secondary amine singlet, shifted further downfield (typically >8.0 ppm) due to the deshielding effect of the newly attached N-phenyl ring.
References
Buchwald–Hartwig amination - Wikipedia. Wikipedia. Available at: [Link]
Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development - ACS Publications. Available at:[Link]
Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. Available at:[Link]
Buchwald -Hartwig Amination | OpenOChem Learn. OpenOChem. Available at: [Link]
protocol for dissolving 3-Bromoisoquinolin-5-amine in DMSO for cell assays
Application Note: Optimized Protocol for the Dissolution and Aqueous Integration of 3-Bromoisoquinolin-5-amine in In Vitro Cell Assays Executive Summary 3-Bromoisoquinolin-5-amine is a heterocyclic small molecule frequen...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Optimized Protocol for the Dissolution and Aqueous Integration of 3-Bromoisoquinolin-5-amine in In Vitro Cell Assays
Executive Summary
3-Bromoisoquinolin-5-amine is a heterocyclic small molecule frequently utilized as a building block in specialized biochemical and pharmacological assays[1]. Due to its highly hydrophobic nature, it requires initial dissolution in an organic solvent, universally Dimethyl sulfoxide (DMSO). However, introducing organic solvents into in vitro biological systems presents a paradoxical challenge: achieving complete compound solubility while strictly preventing solvent-induced cellular stress or cytotoxicity. This application note details a validated, causality-driven protocol for dissolving 3-Bromoisoquinolin-5-amine and integrating it into aqueous cell culture media without triggering precipitation or compromising cell viability.
Physicochemical Profiling
Before handling the compound, it is critical to understand the physical parameters that dictate its solubility behavior.
Table 1: Physicochemical Properties of 3-Bromoisoquinolin-5-amine
DMSO is an amphipathic molecule that effectively displaces water, making it an exceptional solvent for hydrophobic compounds[3]. However, this exact mechanism allows it to intercalate into cellular lipid bilayers, altering membrane dynamics and inducing severe cellular stress if concentration thresholds are breached[3].
Understanding the biological impact of DMSO is essential for experimental design. Research on human fibroblast-like synoviocytes demonstrates that DMSO concentrations exceeding 5% trigger irreversible apoptotic cascades, specifically inducing the cleavage of Caspase-3 and PARP-1[3]. Even at 0.5%, significant toxicity (~25% cell death) can be observed in sensitive primary cells after 24 hours of exposure[3]. Conversely, studies on apical papilla cells indicate that concentrations of 0.1% to 0.5% may be considered safe for up to 7 days, whereas 5% and 10% are universally cytotoxic across all time points[4].
High DMSO (>5%) induces apoptotic cell death via Caspase-3 and PARP-1 cleavage.
To prevent these confounding variables, researchers must adhere to strict concentration limits. The table below summarizes the consensus on DMSO tolerability in cell culture.
Table 2: DMSO Cytotoxicity Thresholds in Cell Culture
Final DMSO Concentration (v/v)
Cellular Impact & Recommendation
≤ 0.05%
Safe for highly sensitive primary cells; negligible toxicity[3].
≤ 0.1%
Gold standard for most cell lines; minimal impact on viability[5].
0.1% - 0.5%
Tolerated by robust immortalized lines; may induce minor stress[5].
> 1.0%
Significant cytotoxicity; induces cell cycle arrest. Not recommended[5],[6].
The following protocol utilizes a "stepwise dilution" strategy. Adding a highly concentrated DMSO stock directly into a large volume of aqueous media causes rapid changes in solvent polarity, forcing hydrophobic compounds like 3-Bromoisoquinolin-5-amine to immediately crash out of solution (precipitate)[5].
Workflow for dissolving and diluting 3-Bromoisoquinolin-5-amine to maintain DMSO ≤ 0.1%.
Phase 1: Master Stock Formulation (10 mM)
Calculate Mass: Based on the molecular weight of 223.07 g/mol [2], preparing 1 mL of a 10 mM stock requires 2.23 mg of 3-Bromoisoquinolin-5-amine.
Solvent Selection: Use strictly sterile, anhydrous DMSO. DMSO is highly hygroscopic; absorbed atmospheric water will drastically reduce the solubility capacity of the solvent, leading to premature precipitation.
Dissolution: Add the anhydrous DMSO to the pre-weighed powder. Vortex gently for 30–60 seconds. If the compound is recalcitrant, place the vial in a heated sonic bath (maximum 37°C) for 5 minutes.
Aliquotting: Divide the master stock into 20–50 µL aliquots in amber, airtight vials. Store at -20°C. Causality: Repeated freeze-thaw cycles and exposure to oxygen can cause DMSO to oxidize, generating toxic and mutagenic byproducts[7].
Phase 2: Intermediate Serial Dilutions
Determine Final Concentration: Identify the target concentration for your cell assay (e.g., 10 µM).
Create a 1000X Intermediate: To ensure the final DMSO concentration in the assay is exactly 0.1%, prepare an intermediate stock in 100% DMSO that is 1000 times more concentrated than your final target.
Example: Dilute the 10 mM master stock 1:1 in 100% DMSO to create a 5 mM intermediate stock.
Phase 3: Aqueous Phase Integration
Pre-warm Media: Heat the target cell culture media to 37°C. Causality: Cold media drastically reduces the kinetic energy of the solution, promoting immediate precipitation of the hydrophobic compound upon contact[5].
Vigorous Dispersion: Place the pre-warmed media on a vortex mixer at low-to-medium speed.
Dropwise Addition: While the media is swirling, add the 1000X DMSO intermediate stock dropwise directly into the center of the vortex. This prevents localized high concentrations of the aqueous phase from crashing the compound out of solution[5]. (e.g., Add 1 µL of 5 mM intermediate to 999 µL of media to achieve a 5 µM final concentration at 0.1% DMSO).
Self-Validating Quality Control
To ensure experimental integrity, every assay must be a self-validating system. Implement the following checks:
Vehicle Control Titration: You must run a parallel control group treated only with DMSO at the exact final concentration used in your highest treatment group (e.g., 0.1%)[5]. If the vehicle control shows >10% cell death compared to untreated cells, your specific cell line is hypersensitive, and the DMSO concentration must be lowered to 0.05%[3].
Microscopic Inspection: Before applying the dosed media to your cells, inspect the solution under an inverted phase-contrast microscope at 20X or 40X magnification. Look for micro-crystals or cloudiness, which indicate that 3-Bromoisoquinolin-5-amine has precipitated. If precipitation is observed, the data generated from those cells will be pharmacologically invalid.
References[5] Title: Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC | Source: nih.gov | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoSPG_hwgZ720p5-fzDMZ2v9gAkPX9kGBcBYK2e2hc_hRdde8PmGPwe2fsXpY7PuiFOy6RVvR-xeL23fSUOU9hlfvLOVwffnPdqZOvYGsjUVa5l-ZwzbLcM1MEjH8zez9R1Cg1Rr0hinNlauLv[2] Title: 3-Bromoisoquinolin-5-amine | 1260860-64-7 - Sigma-Aldrich | Source: sigmaaldrich.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5wgEPNbT8A0TCUmYRQxtDrNcTdM36x9Ys5thDlNaGvXlA-jgnTL6FMR03l1N-kVb4SrmxX52-qaF2wRUVM0cDpfj2XpBq4JG-xsvn9xfGjmKp0L172droUaSr744yvDXRiDY2mLpwMcARNX0MR83feqS4MXKJ0U6JDeSpeTCLWPiTsotlaoDQSybiYUjPQwnPJ-k=[8] Title: What the concentration of DMSO you use in cell culture assays? - ResearchGate | Source: researchgate.net | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhRlbtVrbOcNnge5IrHGDh72XcmVfuiZHRHK3XKBuaj8z6dY22Fw-Rnb46A1qEg9Ql-ZA-GKkl_IWixIsdbXhgMjdVGQ5J6wEIzv4qAAiQqSU4eilAsG_P2TCMNo8OSpWVDEB8IGO23PWiRTkEXLNNDQNodCrwPYjQCIAY0tiOdvxwfuYD0xiHJ-jK7TFDd0Hhq2QgJvf__5Vs[4] Title: Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - MDPI | Source: mdpi.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGt6esXFKhsNpoaaGcxScxtArxLWa52_fYN_hDx9ufxrEMTvuC4opaxoDhhQlplw5a5pX8kRVNjzBmHRAGWcil2jr_vLQr2Hg1W4Thc3qoW67YYAsNq390N-9bP_7NxWAQ8eTly[6] Title: How to minimize DMSO toxicity when using CYM50260 - Benchchem | Source: benchchem.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9f60Y8BedGminUyZZOP8WIu_ttBdS7naorSBiuwnsnx2QqRevk5-Hunctfu-T2VZORMDHW68FRNPgJa6xkgfnD-5tADv7Z1u0QaGg8EyaKbO_5kI1u3CPp6nwqvHMnFs3F9QduSqyQaVkGWGvG8W5bmHkn_kJKHjMlocZAGYL8GKH8T1PIrTbwNqV-TxA[1] Title: 1260860-64-7|3-Bromoisoquinolin-5-amine|BLD Pharm | Source: bldpharm.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFl5W6PdefQC2F7Rx3J1ARP0UnGJ9hh_TX5QwdOblfP3uZJUWlegvlxGKS6hZNp0dHejko2ydAz_he5bKXjMNczfjjMiVYeq_4U7tPFRC5EkcbplKSVcGoQQroyBhreoo4437WRjfqvQ_akR9Td_g==[7] Title: application note - jagiellonian center of innovation - the study of the influence of dmso on human fibroblasts proliferation in-vitro. | Source: jagiellonskiecentruminnowacji.pl | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSVJVGBT6iHmIEG-dQPk0a7NKLjfStfCYRcXenIyeUagxGqRAlpmzzJmp6SdOK6YPtbYb7w1b4blGHIxVFBLXMeEMTP11OqP0wH97w0mLMqhp7uIx30KIA-2IpPlKoZSTN3vI81QPtz9ihKRtuRvTpvb9sw3TspLiVM-g4oDvkJQAHR9q7AZ-YVJqIAqSq0mqKLYJAtfupK6ohfBO40XUm3WFsVMsk0CjbsWcm[3] Title: 3-BroMoisoquinolin-5-aMine 1260860-64-7 - Guidechem | Source: guidechem.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEecULIpAIYvEJudnokw9S7K6AJpS3B0vz2-7-nHo3WHaHdyWOZ4WyU91UxiNJEfLRAIn4i1Aw3AvYIHeCoCkcMd4UHG8K9_Bi2J87v8QK9FbvtPUKfsSjOzkNblBDsFT2BI_-7PqowHLczo7_G8UyTFAModA==
functionalization of the isoquinoline ring in 3-Bromoisoquinolin-5-amine
Application Note: Strategic Functionalization of 3-Bromoisoquinolin-5-amine for Advanced Drug Discovery and Materials Science Executive Summary & Structural Rationale 3-Bromoisoquinolin-5-amine (CAS: 1260860-64-7) is a h...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Functionalization of 3-Bromoisoquinolin-5-amine for Advanced Drug Discovery and Materials Science
Executive Summary & Structural Rationale
3-Bromoisoquinolin-5-amine (CAS: 1260860-64-7) is a highly versatile, bifunctional heterocyclic building block. The isoquinoline core is a privileged scaffold widely utilized in medicinal chemistry, natural product synthesis, and the development of organic light-emitting diodes (OLEDs)[1]. The architectural advantage of 3-Bromoisoquinolin-5-amine lies in its orthogonal reactivity handles:
C3 Position (Bromine): Highly activated for transition-metal-catalyzed cross-coupling reactions due to the electron-withdrawing nature of the adjacent isoquinoline nitrogen[2].
C5 Position (Primary Amine): A classic nucleophilic center primed for acylation, alkylation, or conversion into diverse functional groups via diazonium intermediates. Furthermore, the amine can serve as a potent directing group for late-stage C-H activation on the carbocyclic ring[1].
This orthogonal reactivity allows researchers to perform iterative, site-selective functionalizations without the need for complex, yield-reducing protecting group strategies.
Strategic Functionalization Pathways
Functionalization pathways for 3-Bromoisoquinolin-5-amine.
Experimental Protocols & Mechanistic Causality
The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each mechanistic step in real-time.
Objective: To arylate the C3 position using an arylboronic acid, a fundamental transformation in Structure-Activity Relationship (SAR) studies[3].
Mechanistic Rationale:
We utilize Pd(dppf)Cl₂ as the pre-catalyst. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the reductive elimination step and prevents catalyst deactivation pathways often seen with monodentate ligands. A biphasic solvent system (1,4-dioxane/H₂O) is chosen because water is essential to dissolve the K₂CO₃ base and facilitate the formation of the reactive palladium-hydroxo complex. This hydroxo complex is the actual species that undergoes transmetalation with the boronic acid[4].
Step-by-Step Procedure:
Preparation: In a flame-dried Schlenk flask, add 3-Bromoisoquinolin-5-amine (1.0 equiv, 223.07 g/mol ), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). Crucial Step: Perform this in a glovebox or under a strict argon stream to prevent premature oxidation of the phosphine ligand.
Solvent Introduction: Add a degassed mixture of 1,4-dioxane and deionized water (4:1 v/v, yielding a 0.2 M substrate concentration).
Reaction Execution: Heat the biphasic mixture to 85 °C under vigorous stirring for 12 hours.
Self-Validation (In-Process Control): At 4 hours, sample the organic layer and analyze via LC-MS. The reaction is proceeding correctly if the characteristic 1:1 isotopic doublet of the starting material (m/z 223/225[M+H]⁺) is replaced by the product mass.
Troubleshooting: If debromination occurs (m/z 145 [M+H]⁺), it indicates protodeboronation of the boronic acid outcompeting the cross-coupling. Mitigate this by lowering the temperature to 70 °C or switching to a milder fluoride base (e.g., CsF).
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.
Protocol 2: C5-Amine Derivatization via Electrophilic Acylation
Objective: To convert the C5 primary amine into a stable amide linkage, a common motif in kinase inhibitors and fluorescent probes.
Mechanistic Rationale:
The C5 amine of isoquinoline is less nucleophilic than a standard aliphatic amine due to lone-pair delocalization into the aromatic system. Therefore, a highly reactive electrophile (acid chloride) and a non-nucleophilic base (DIPEA) are required. DIPEA acts as an acid scavenger to prevent the protonation of the isoquinoline nitrogen (pKa ~5.4), which would drastically reduce the solubility and overall reactivity of the substrate.
Step-by-Step Procedure:
Preparation: Dissolve 3-Bromoisoquinolin-5-amine (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) under a nitrogen atmosphere.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv). Stir for 5 minutes at 0 °C.
Electrophile Addition: Dropwise add the desired acid chloride (1.1 equiv) over 10 minutes. The slow addition prevents localized heating and unwanted di-acylation.
Reaction Execution: Allow the reaction to warm to room temperature and stir for 4 hours.
Self-Validation (In-Process Control): Monitor via TLC (Hexane/EtOAc 1:1). The starting material is highly fluorescent under 254 nm UV light. The product spot will typically have a higher Rf value due to the loss of the polar primary amine.
Workup: Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over MgSO₄, and concentrate in vacuo.
Quantitative Data Summary
The table below summarizes typical reaction parameters and expected yields for the functionalization of 3-Bromoisoquinolin-5-amine, providing a benchmark for synthetic planning.
Functionalization Type
Reagents / Catalyst
Reaction Conditions
Typical Yield (%)
Key Application
Suzuki-Miyaura (C3)
Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃
1,4-Dioxane/H₂O (4:1), 85 °C, 12 h
70–90%
Arylation for SAR studies
Sonogashira (C3)
Alkyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N
DMF or THF, 60–80 °C, 8 h
65–85%
Alkyne insertion for click chemistry
N-Acylation (C5)
R-COCl, Et₃N or DIPEA
CH₂Cl₂, 0 °C to RT, 4 h
85–95%
Amide prodrug formation
Reductive Amination (C5)
R-CHO, NaBH(OAc)₃, AcOH
DCE, RT, 12 h
60–80%
N-alkylation for target binding
References
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review
Source: National Institutes of Health (NIH) / PMC
URL:[1]
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize
Source: NobelPrize.org
URL:[2]
Structural Optimization of Isoquinoline Derivatives from Lycobetaine and Their Inhibitory Activity against Neuroendocrine Prostate Cancer Cells
Source: MDPI
URL:[4]
Metal-Free Synthesis of 4-Bromoisoquinolines through Brominative Annulation of 2-Alkynyl Arylimidate Using In Situ-Generated Transient Bromoiodane
Source: ACS Publications
URL:[3]
in vitro screening assays involving 3-Bromoisoquinolin-5-amine compounds
Application Notes & Protocols Topic: In Vitro Screening Assays for 3-Bromoisoquinolin-5-amine Compounds Audience: Researchers, Scientists, and Drug Development Professionals Abstract The isoquinoline scaffold is a privil...
Author: BenchChem Technical Support Team. Date: March 2026
Application Notes & Protocols
Topic: In Vitro Screening Assays for 3-Bromoisoquinolin-5-amine Compounds
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The isoquinoline scaffold is a privileged structure in medicinal chemistry, frequently identified in compounds targeting a wide range of protein families. Notably, its derivatives have demonstrated significant potential as protein kinase inhibitors. This guide provides a comprehensive framework for the in vitro evaluation of 3-Bromoisoquinolin-5-amine and its analogs, designed to establish a robust preliminary profile of their biological activity. We present a tiered screening cascade, beginning with a high-throughput biochemical assay to identify primary hits against a model protein kinase. Subsequently, we detail a protocol for the Cellular Thermal Shift Assay (CETSA) to confirm direct target engagement within a cellular context, a critical step for validating on-target activity. Finally, we outline a cell viability assay to assess general cytotoxicity and establish an initial therapeutic window. This integrated approach explains the causality behind experimental choices, incorporates self-validating controls, and provides a clear path from initial hit identification to a more nuanced understanding of a compound's cellular mechanism of action.
Introduction: The Rationale for a Tiered Screening Approach
The discovery of novel therapeutic agents requires a systematic and logical progression of experiments. For compounds like 3-Bromoisoquinolin-5-amine, which belong to a chemical class known to produce kinase inhibitors, the primary question is not just if they are active, but how and where.[1][2] A single assay is insufficient to build a compelling case for a compound's potential. Therefore, we employ a screening cascade designed to answer three fundamental questions:
Biochemical Potency: Does the compound inhibit the catalytic activity of the purified target protein?
Target Engagement: Does the compound bind to its intended target within the complex environment of a live cell?[3]
Cellular Viability: Is the compound's effect specific to the target, or does it induce general cytotoxicity?[4]
This document provides detailed protocols for three key assays that address these questions, forming a foundational package for the early-stage evaluation of 3-Bromoisoquinolin-5-amine derivatives.
Foundational Target Class: Protein Kinases
Protein kinases are a large family of enzymes that catalyze the phosphorylation of substrate proteins, a fundamental mechanism for regulating the majority of cellular processes.[5] Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets.[5][6] Kinase inhibitors often function by competing with the enzyme's natural co-substrate, ATP.[7]
Caption: Hypothesized mechanism of action for a 3-Bromoisoquinolin-5-amine compound as an ATP-competitive kinase inhibitor.
Protocol 1: Primary Screening via Luminescence-Based Kinase Activity Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[5][8] It is a robust, high-throughput method ideal for primary screening of large compound libraries.[9] The luminescent signal is directly proportional to the amount of ADP formed and, therefore, directly proportional to kinase activity.[5]
Scientific Rationale
The ADP-Glo™ Kinase Assay is a two-step process. First, the kinase reaction is performed. Then, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining, unconsumed ATP. In the second step, a "Kinase Detection Reagent" is added to convert the ADP generated by the kinase into ATP, which is then used in a luciferase/luciferin reaction to produce light. This two-step process minimizes interference from the initial high concentration of ATP, making the assay highly sensitive to the amount of ADP product formed.[8]
Experimental Workflow
Caption: A schematic overview of the ADP-Glo™ luminescent kinase assay protocol.
Detailed Protocol
Materials:
384-well white, opaque assay plates (low-volume)
Kinase of interest (e.g., a representative tyrosine or serine/threonine kinase)
Kinase substrate (specific to the kinase)
ATP solution
Kinase Buffer (containing MgCl₂, DTT, etc.)
3-Bromoisoquinolin-5-amine compound stock (e.g., 10 mM in DMSO)
ADP-Glo™ Kinase Assay Kit (Promega)
Plate reader with luminescence detection capabilities
Procedure:
Compound Plating: Prepare serial dilutions of the 3-Bromoisoquinolin-5-amine compound in DMSO. Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of the compound dilutions to the assay plate.
Controls: Designate wells for controls as detailed in Table 1.
Kinase Reaction Initiation: Prepare a 2X Kinase/Substrate master mix in kinase buffer. Add 5 µL of this mix to each well to start the reaction. The final ATP concentration should ideally be at or near the Km for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.[6]
Incubation: Shake the plate gently for 30 seconds and incubate at room temperature for 60 minutes.
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. Shake for 30 seconds and incubate at room temperature for 40 minutes.
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Shake for 30 seconds and incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
Data Acquisition: Read the luminescence on a compatible plate reader.
Data Analysis:
Calculate the average signal for each control and experimental condition.
Normalize the data by setting the "No Inhibitor" (100% activity) control to 100% and the "No Kinase" (0% activity) control to 0%.
Calculate the percent inhibition for each compound concentration.
Plot percent inhibition versus compound concentration (log scale) and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Well Type
Compound
Kinase
Substrate
ATP
Purpose
Test Compound
3-Bromoisoquinolin-5-amine
Yes
Yes
Yes
Measures compound-induced inhibition.
No Inhibitor (100% Activity)
DMSO Vehicle
Yes
Yes
Yes
Defines the maximum signal (uninhibited reaction).
No Kinase (0% Activity)
DMSO Vehicle
No
Yes
Yes
Defines the background signal.
Table 1. Example Plate Layout for Kinase Activity Assay.
A positive result in a biochemical assay is a promising start, but it does not prove that a compound can enter a cell and bind to its target. CETSA is a powerful biophysical technique that confirms drug-target engagement in a cellular environment.[3] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation and aggregation.[10][11]
Scientific Rationale
When cells are heated, proteins begin to unfold and aggregate out of solution. By treating cells with a compound like 3-Bromoisoquinolin-5-amine, the target protein, if bound by the compound, will be stabilized. This means it will remain in the soluble fraction at higher temperatures compared to the unbound protein in vehicle-treated cells.[12] This shift in thermal stability is detected by quantifying the amount of soluble target protein remaining after a heat challenge, typically via Western blot.[13]
Experimental Workflow
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Detailed Protocol
A. Generating a Thermal Shift Curve (Melt Curve)
Cell Culture and Treatment: Grow a cell line known to express the target kinase to ~80% confluency. Treat cells with a fixed, high concentration of 3-Bromoisoquinolin-5-amine (e.g., 10x the biochemical IC₅₀) and a vehicle control (DMSO) for 1-2 hours at 37°C.
Harvesting: Harvest cells, wash with ice-cold PBS, and resuspend in PBS containing protease inhibitors.
Heat Challenge: Aliquot the cell suspensions (treated and vehicle) into PCR tubes. Use a thermal cycler to heat the samples across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.[10] Include a non-heated control (room temperature).
Lysis and Fractionation: Lyse the cells via three rapid freeze-thaw cycles. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).[10]
Analysis: Collect the supernatant. Normalize total protein concentration across all samples using a BCA assay. Analyze the abundance of the soluble target protein by Western blot. A loading control (e.g., GAPDH) should also be probed.
Data Interpretation: Plot the relative band intensity of the soluble target protein against the temperature for both the compound-treated and vehicle-treated samples. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and target engagement.
B. Isothermal Dose-Response (ITDR)
Follow the steps above, but instead of a temperature gradient, treat cells with a serial dilution of the compound.
Challenge all samples at a single, optimized temperature (determined from the melt curve, typically a temperature where ~50% of the protein has aggregated in the vehicle control).
Analyze by Western blot and plot the amount of stabilized protein against the compound concentration to determine a cellular EC₅₀ for target engagement.
Problem
Potential Cause
Suggested Solution
No Thermal Shift Observed
Inhibitor is not cell-permeable.
Confirm cell permeability with other methods.
Incorrect heating conditions.
Optimize the heat challenge temperature and duration.
Low inhibitor concentration.
Test a higher concentration of the inhibitor.
High Background on Western Blot
Insufficient washing.
Increase the number and duration of washing steps.
Antibody concentration too high.
Titrate primary and secondary antibody concentrations.
Table 2. Troubleshooting Common Issues in CETSA.[3]
Protocol 3: Cellular Viability and Cytotoxicity Assessment
This assay determines the effect of the compound on overall cell health. It is crucial for distinguishing targeted anti-proliferative effects from non-specific cytotoxicity.[14][15] A common method is to measure intracellular ATP levels, as the amount of ATP is directly proportional to the number of metabolically active, viable cells.[16]
Scientific Rationale
The CellTiter-Glo® Luminescent Cell Viability Assay uses a thermostable luciferase to measure ATP. The single-reagent addition lyses the cells to release ATP and provides the necessary components for the luciferase reaction. The resulting luminescent signal is proportional to the ATP concentration, which in turn is proportional to the number of viable cells in culture.[14] A reduction in signal indicates either cytotoxicity or inhibition of proliferation.
Experimental Workflow
Caption: A schematic overview of the CellTiter-Glo® luminescent cell viability assay.
Cell Seeding: Seed cells into the 96-well plate at an appropriate density and allow them to attach overnight.
Compound Treatment: Add serial dilutions of the 3-Bromoisoquinolin-5-amine compound to the wells. Include vehicle-only (DMSO) controls for 100% viability and wells with a known cytotoxic agent (e.g., staurosporine) as a positive control for cell death. Also include wells with medium only (no cells) for background measurement.
Incubation: Incubate the plate for a relevant period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
Lysis and Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis:
Subtract the average background signal (medium only) from all other measurements.
Normalize the data by setting the vehicle control as 100% viability.
Plot the percent viability versus compound concentration (log scale) and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition) or CC₅₀ (concentration for 50% cytotoxicity).
Integrated Data Interpretation
By integrating the results from these three assays, a comprehensive initial profile of a 3-Bromoisoquinolin-5-amine compound can be constructed.
Assay
Parameter Measured
Ideal Outcome for a Promising Hit
Biochemical Kinase Assay
IC₅₀ (Potency)
Low nanomolar to low micromolar IC₅₀ value.
Cellular Thermal Shift Assay
EC₅₀ (Target Engagement)
Clear thermal stabilization observed. EC₅₀ value is reasonably close to the biochemical IC₅₀.
Cell Viability Assay
GI₅₀/CC₅₀ (Cytotoxicity)
The GI₅₀ value is significantly higher than the target engagement EC₅₀, indicating a therapeutic window.
Table 3. Summary and Interpretation of the Screening Cascade.
A promising compound will exhibit a potent biochemical IC₅₀, demonstrate on-target engagement in cells at a similar concentration (EC₅₀), and show a significantly higher concentration is required to induce general cell death (GI₅₀). This profile suggests that the compound's anti-proliferative effects are likely due to on-target inhibition rather than non-specific toxicity.
References
Celtarys. (2025). Biochemical assays for kinase activity detection. Celtarys - Drug Discovery.
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience.
BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with DYRKs-IN-1 Hydrochloride. BenchChem.
Tanega, C., et al. (2009). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. Assay and drug development technologies, 7(6), 606–614.
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
University of Helsinki. (n.d.). Cytotoxicity screening assays. Pharmacy | Drug Discovery, Chemical Biology and Screening.
PubMed. (2023). Screening assays for tyrosine kinase inhibitors: A review. PubMed.
PubMed. (n.d.). A Protocol for a High-Throughput Multiplex Cell Viability Assay. PubMed.
Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual.
Engel, M., et al. (2019). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 12(3), 119.
Frontiers in Chemistry. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers.
Pelay-Gimeno, M., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Journal of Medicinal Chemistry, 66(7), 4712-4736.
Markossian, S., et al. (Eds.). (2004-). Assay Guidance Manual.
Technical Support Center: Troubleshooting 3-Bromoisoquinolin-5-amine Solubility
Welcome to the Formulation & Preformulation Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals overcome the severe a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Formulation & Preformulation Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals overcome the severe aqueous solubility challenges associated with 3-Bromoisoquinolin-5-amine .
Instead of relying on trial-and-error, this guide establishes a rational, causality-driven approach to formulation. We will dissect the physicochemical properties of the active pharmaceutical ingredient (API), explore mechanistic troubleshooting strategies, and implement self-validating experimental protocols.
Part 1: Diagnostic Profile
Before altering the chemical environment, we must understand the intrinsic properties driving the precipitation of this molecule.
Table 1: Physicochemical Properties of 3-Bromoisoquinolin-5-amine
Property
Value
Mechanistic Implication for Solubility
Molecular Formula
C9H7BrN2
The heavy halogen (Bromine) significantly increases molecular weight and lipophilicity.
LogP (Predicted)
~3.16
Highly lipophilic; demonstrates poor partitioning into aqueous media.
pKa (Strongest Basic)
~5.14
Weak base (isoquinoline nitrogen); predominantly unionized and insoluble at physiological pH (7.4).
Structural Features
Planar, aromatic
High crystal lattice energy resists solvent cavity formation and dissolution.
Part 2: Troubleshooting Guides & FAQs
FAQ 1: Why does 3-Bromoisoquinolin-5-amine precipitate so readily in standard aqueous buffers, particularly at physiological pH?
The Causality:
The poor aqueous solubility of 3-Bromoisoquinolin-5-amine is a dual function of its high crystal lattice energy and its lipophilicity. The planar benzopyridine core stacks tightly in the solid state, requiring significant energy to break the crystal lattice. Furthermore, the bromine atom at the 3-position drastically increases the molecule's hydrophobicity, yielding a1[1].
Crucially, this molecule is a weak base. The lone pair on the isoquinoline nitrogen dictates a 2[2]. At a physiological pH of 7.4, the molecule is almost entirely unionized. Without the hydration energy provided by an ionized state, the hydrophobic forces dominate, leading to rapid precipitation.
Strategic decision tree for solubility enhancement of 3-Bromoisoquinolin-5-amine.
FAQ 2: How can I leverage salt formation to improve the solubility of this weakly basic API?
The Causality:
For weakly basic drugs, salt formation is the gold standard for solubility enhancement. However, salt selection is governed by the "pKa rule," which states that stable salt formation requires the pKa of the acidic counterion to be3[3]. Because our API has a pKa of ~5.14, we must restrict our screening to acids with a pKa < 3.14 to prevent disproportionation (the salt reverting to its free base form in solution)[4].
Table 2: Rational Counterion Selection (Based on pKa Rule)
Counterion (Acid)
pKa
Suitability for API (pKa ~5.14)
Rationale
Hydrochloric Acid
-6.1
Excellent
ΔpKa > 11; forms highly soluble, stable hydrochloride salts.
Methanesulfonic Acid
-1.9
Excellent
ΔpKa > 7; mesylate salts often exhibit superior thermal stability.
Tartaric Acid
2.98
Good
ΔpKa ~ 2.16; meets the minimum ΔpKa ≥ 2 threshold.
Acetic Acid
4.76
Poor
ΔpKa < 1; high risk of disproportionation and free-base precipitation.
Self-Validating Protocol: High-Throughput Salt Screening
To avoid false positives, this protocol integrates a mandatory secondary HPLC validation step. Visual birefringence alone cannot distinguish between a genuine API-salt crystal and precipitated counterion[5].
Stock Preparation: Dissolve the 3-Bromoisoquinolin-5-amine free base in a volatile, moderately polar solvent (e.g., Tetrahydrofuran or Methanol) at a concentration of 25–100 mg/mL.
Counterion Addition: Prepare 0.1–0.5 M stock solutions of target acids (Table 2) in water or MeOH. Add exactly 1.0 molar equivalent of the acid to the API solution in a 96-well plate.
Crystallization: Induce crystallization via controlled solvent evaporation over 48 hours.
Primary Analysis (Birefringence): Examine all wells under a polarized light microscope. Mark wells lacking birefringence as "no hit."
Secondary Validation (HPLC): Critical Step. Dissolve the crystalline hits and subject them to5[5]. A yield >10% validates a genuine salt hit; lower yields indicate you have merely crystallized the counterion.
High-throughput salt screening workflow with self-validating analytical steps.
FAQ 3: Salt formation isn't viable for my preclinical tox study. What cosolvent strategies are recommended, and what are the trade-offs?
The Causality:
When chemical modification is unviable, we must alter the thermodynamics of the solvent. Cosolvents (like PEG 400 or DMSO) reduce the interfacial tension between the aqueous solution and the hydrophobic solute by disrupting the hydrogen-bonding network of water[6].
Cautionary Insight: While cosolvents dramatically increase apparent solubility, they trigger a well-documented7[7]. By artificially keeping the highly lipophilic API in solution via micellization or complexation, you reduce the free fraction of the drug available to passively diffuse across lipid bilayers. Consequently, over-engineering the solubility of 3-Bromoisoquinolin-5-amine with surfactants can inadvertently destroy its intestinal permeability.
Table 3: Common Cosolvents for Preclinical Formulations
Cosolvent
Dielectric Constant (ε)
Solubilization Mechanism
Permeability Impact
PEG 400
~12.4
Disrupts water hydrogen-bonding network.
May reduce free fraction, lowering apparent permeability.
DMSO
46.7
High polarity; excellent solvation of planar aromatics.
Minimal, but highly restricted by in vivo toxicity limits.
Tween 80
N/A (Surfactant)
Micellar encapsulation of the hydrophobic bromo-isoquinoline core.
Significant reduction in membrane permeability due to micelle entrapment.
FAQ 4: How can we utilize cyclodextrin complexation for this molecule?
The Causality: are cyclic oligosaccharides featuring a hydrophilic exterior and a hydrophobic cavity. The planar, highly lipophilic bromo-isoquinoline moiety is an excellent geometric candidate for inclusion into the cavity of Hydroxypropyl-β-cyclodextrin (HP-β-CD). This shields the hydrophobic surface area of the API from water, enhancing solubility without altering the bulk pH or using toxic organic solvents.
Preparation: Prepare aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0, 5, 10, 15, and 20% w/v) in a pH 4.0 buffer (to maintain partial ionization and maximize baseline solubility).
Equilibration: Add an excess amount of 3-Bromoisoquinolin-5-amine solid to each vial.
Agitation: Shake the suspensions at a constant 25°C for 48 hours to ensure thermodynamic equilibrium is reached.
Validation: Filter the suspensions through a 0.45 µm membrane. Analyze the supernatant via HPLC. Self-Validation Check: Plot API concentration against HP-β-CD concentration. An AL-type (linear) phase-solubility diagram confirms a stable 1:1 inclusion complex, allowing you to calculate the exact stability constant (K1:1) for downstream formulation.
Technical Support Center: 3-Bromoisoquinolin-5-amine Purification & Crystallization
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the complex purification of 3-Bromoisoquinolin-5-amine (CAS: 1260860-64-7) .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the complex purification of 3-Bromoisoquinolin-5-amine (CAS: 1260860-64-7) . As a critical heterocyclic building block, ensuring its structural integrity and high purity is paramount for downstream pharmaceutical synthesis.
Overview & Mechanistic Context
3-Bromoisoquinolin-5-amine typically presents as a light yellow to yellow powder or crystalline solid . However, researchers frequently encounter process-related impurities—such as unreacted starting materials, regioisomers, residual metal catalysts, and degradation products—that co-crystallize with the target compound 1, 2. This guide details the thermodynamic and kinetic principles required to isolate high-purity (>99.9%) product while suppressing byproduct inclusion.
Q1: My isolated 3-Bromoisoquinolin-5-amine exhibits a dark brown coloration instead of the expected light yellow. What causes this, and how can it be resolved?
Causality: Isoquinoline derivatives are highly susceptible to oxidation upon exposure to air, leading to highly conjugated, colored oxidation byproducts 1. Additionally, trace transition metals from upstream catalytic coupling steps can form colored coordination complexes with the amine moiety.
Resolution: To mitigate oxidation, perform crystallization under an inert atmosphere (e.g., nitrogen or argon). If the coloration is due to residual metal catalysts, incorporate an aqueous acid/base wash or wash the organic layer with a chelating agent (like EDTA) prior to crystallization to sequester and remove the metal ions 1. Adding activated carbon during the hot dissolution phase will also adsorb these large, conjugated impurities.
Q2: HPLC analysis shows persistent contamination with structurally related isomers (e.g., 6-bromoisoquinolin-3-amine). Why doesn't standard recrystallization remove them?
Causality: Structurally related impurities often share similar polarities, solubilities, and crystal lattice energies with the target compound, leading to co-crystallization or solid-solution formation rather than separation [[1]](), 2.
Resolution: Fractional crystallization is required 1, . By exploiting slight differences in the solubility curves of the isomers across different solvent systems (e.g., transitioning from a purely non-polar solvent to a binary solvent system like Ethanol/Water), you can selectively precipitate the target compound while leaving the isomer in the mother liquor.
Q3: My yield is unacceptably low after the recrystallization step. How do I optimize recovery without sacrificing purity?
Causality: Low yields typically result from an inappropriate solvent choice (where the product remains too soluble at cold temperatures), excessive solvent volume, or premature crystallization during hot filtration 1.
Resolution: Construct a solubility curve. The ideal solvent dissolves the compound completely at its boiling point but poorly at room temperature or below 1, 3. Reduce the solvent volume to the absolute minimum required for hot dissolution, and ensure the filtration apparatus is pre-heated to prevent premature precipitation in the filter funnel.
Impurity Resolution Logic
Diagnostic workflow for identifying and resolving specific impurities in isoquinoline derivatives.
This protocol is a self-validating system designed to maximize purity by systematically eliminating insoluble, colored, and soluble structurally related impurities [[3]]().
Phase 1: Hot Dissolution and Decoloration
Solvent Selection: Prepare a binary solvent system (e.g., Ethanol/Water 80:20 v/v) based on prior solubility profiling.
Dissolution: Suspend the crude 3-Bromoisoquinolin-5-amine in the minimum volume of the chosen solvent. Heat to gentle reflux until the solid is completely dissolved 3.
Adsorption: Add 5% w/w activated carbon to the boiling solution to adsorb high-molecular-weight colored oxidation byproducts. Reflux for an additional 10-15 minutes.
Phase 2: Hot Filtration
4. Preparation: Pre-heat a jacketed Büchner funnel or a stemless glass funnel to prevent premature crystallization.
5. Filtration: Rapidly filter the hot solution to remove the activated carbon and any insoluble impurities 3.
Self-Validation Check: The filtrate must be clear and light yellow. If it remains dark brown, the carbon treatment was insufficient; repeat steps 2-5 before proceeding.
Phase 3: Controlled Nucleation and Crystal Growth
6. Cooling: Transfer the filtrate to a controlled-cooling vessel. Cool the solution at a slow, linear rate (e.g., 0.1–0.2 °C/min) to room temperature. Rapid cooling traps impurities within the crystal lattice, whereas slow cooling promotes the formation of a pure, highly ordered lattice 1.
7. Seeding (Optional): If spontaneous nucleation does not occur at room temperature, introduce a pure seed crystal of 3-Bromoisoquinolin-5-amine to initiate the process 3.
Phase 4: Isolation and Washing
8. Harvesting: Isolate the resulting crystals via vacuum filtration.
9. Washing: Wash the crystal cake with a minimal volume of ice-cold solvent to displace the impurity-laden mother liquor from the crystal surfaces 3.
10. Drying: Dry the crystals under vacuum at 40 °C.
Self-Validation Check: Weigh the sample periodically until a constant weight is achieved, confirming total residual solvent removal.
Crystallization Workflow
Step-by-step fractional crystallization workflow for isolating pure 3-Bromoisoquinolin-5-amine.
The table below summarizes the expected performance of various solvent systems in purging common impurities from 3-Bromoisoquinolin-5-amine.
Solvent System
Target Compound Solubility (Hot / Cold)
Regioisomer Clearance Rate
Colored Impurity Clearance
Typical Recovery Yield
Ethanol (100%)
High / Moderate
Low (<50%)
Moderate
65 - 70%
Ethanol / Water (80:20)
High / Low
High (>85%)
High (with Carbon)
80 - 85%
Toluene / Hexanes
Moderate / Very Low
Moderate (~70%)
Low
85 - 90%
Ethyl Acetate
High / Moderate
Low (<40%)
Moderate
60 - 65%
Note: Data represents generalized thermodynamic trends for isoquinoline amine derivatives. Exact clearance rates must be validated via HPLC prior to scale-up.
References
University of Cape Town (UCT) - SOP: CRYSTALLIZATION. Available at: [Link]
overcoming steric hindrance in 3-Bromoisoquinolin-5-amine substitution reactions
Welcome to the Advanced Synthesis Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific, compounding challenges of working with 3-Bromoisoquinolin-5-amine...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific, compounding challenges of working with 3-Bromoisoquinolin-5-amine .
This substrate presents a dual-threat in cross-coupling chemistry: the 3-bromo position is sterically hindered and electronically deactivated by the adjacent isoquinoline nitrogen, while the 5-amino group acts as a competing nucleophile and a potent transition-metal catalyst poison. This guide will deconstruct the causality behind these failures and provide field-proven, self-validating protocols to overcome them.
Q1: My standard Suzuki or Buchwald-Hartwig couplings (e.g., using Pd(PPh3)4) at the 3-position are yielding <10% product with massive catalyst precipitation. What is the root cause?A: The failure is a combination of steric repulsion and severe catalyst poisoning. The lone pair on the isoquinoline nitrogen strongly coordinates to palladium, forming a stable, unreactive off-cycle chelate. When you use standard, unhindered ligands like PPh3, the catalyst becomes trapped.
The Solution: You must use bulky, electron-rich ligands such as N-heterocyclic carbenes (NHCs) like Pd-PEPPSI-IPr or (SIPr)Ph2Pd(cin)Cl [1], or biaryl phosphines like BrettPhos [2]. The causality here is steric pressure: massive ligands force the palladium into a highly reactive monoligated state (
L1Pd0
). This steric bulk prevents the bidentate coordination of the isoquinoline nitrogen and accelerates both the oxidative addition into the hindered C3–Br bond and the subsequent reductive elimination.
Q2: I am observing multiple side products, including dimers and isomers, even with bulky catalysts. Is the 5-amino group interfering?A: Yes. The free 5-amino group is a competitive nucleophile that can undergo unintended Buchwald-Hartwig amination. Furthermore, it can form hydrogen bonds or coordinate with the metal center, altering the catalyst's geometry. To establish a self-validating workflow, you must mask the 5-amine. Using a bulky protecting group like Boc (tert-butyloxycarbonyl) provides both electronic dampening (reducing the amine's nucleophilicity) and a steric shield, forcing the catalyst to react exclusively at the 3-bromo site [3].
Q3: Can I achieve amination at the 3-position without transition metals to avoid catalyst poisoning altogether?A: Yes, through nucleophilic aromatic substitution, but not via the standard Addition-Elimination (AE) pathway. Treating 3-bromoisoquinoline derivatives with potassium amide in liquid ammonia leads to amination via the SN(ANRORC)
mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure). Isotope labeling studies have proven that approximately 55% of this reaction proceeds via ring-opening, bypassing the steric hindrance of the intact ring entirely [4].
Section 2: Visualizing the Workflows and Mechanisms
Workflow for overcoming steric and electronic challenges in 3-Bromoisoquinolin-5-amine coupling.
Divergent SN(ANRORC) and AE mechanistic pathways for metal-free amination at the 3-position.
Section 3: Quantitative Data on Ligand Efficiency
The following table summarizes the causality between ligand steric bulk (measured by buried volume/cone angle) and the yield of 3-position amination.
Ligand / Catalyst System
Steric Bulk Profile
Yield (%)
Mechanistic Causality & Observations
Pd(PPh3)4
Low
< 5%
Failure: Catalyst poisoning; stable Pd-isoquinoline off-cycle complexes form immediately.
Pd2(dba)3 / BINAP
Moderate (Bidentate)
15-20%
Poor: Sluggish oxidative addition due to bidentate rigidity and inability to clear the C3 steric pocket.
Pd-PEPPSI-IPr
High (NHC)
> 85%
Success: Monoligated Pd species favored; rapid oxidative addition and reductive elimination [1].
(SIPr)Ph2Pd(cin)Cl
Very High (NHC)
> 92%
Optimal: Perfect balance of electron richness and steric push; entirely overcomes C3 hindrance [1].
To guarantee reproducibility, these protocols are designed as self-validating systems . Built-in analytical checkpoints ensure that if a step fails, you immediately know why.
Protocol A: Selective Boc-Protection of the 5-Amino Group
Purpose: To eliminate competitive nucleophilicity and catalyst poisoning by the 5-amine.
Preparation: Dissolve 3-Bromoisoquinolin-5-amine (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere.
Activation: Add N,N-Dimethylpyridin-4-amine (DMAP, 0.1 equiv) and Triethylamine (TEA, 1.5 equiv). Causality: DMAP acts as an acyl transfer catalyst, accelerating the reaction despite the deactivated nature of the 5-amine.
Addition: Dropwise add Di-tert-butyl dicarbonate (
Boc2O
, 1.2 equiv) dissolved in THF at 0 °C.
Reaction & Monitoring: Warm to room temperature and stir for 4 hours.
Self-Validation Checkpoint: Run an LC-MS. You should see a mass shift of +100 Da. If you see +200 Da, you have over-protected (di-Boc). If di-Boc is observed, reduce the
Boc2O
equivalents to 1.05 and lower the temperature.
Workup: Quench with saturated aqueous
NH4Cl
, extract with EtOAc, dry over
Na2SO4
, and concentrate. Purify via flash chromatography.
Protocol B: Buchwald-Hartwig Amination using a Bulky NHC-Pd Catalyst
Purpose: To execute the C-N bond formation at the sterically hindered 3-bromo position.
Preparation: In an oven-dried Schlenk flask, combine the 5-Boc-protected 3-bromoisoquinoline (1.0 equiv), the desired secondary amine (1.2 equiv), and Sodium tert-butoxide (NaOtBu, 1.5 equiv).
Catalyst Addition: Add the bulky NHC catalyst Pd-PEPPSI-IPr (2-5 mol%).
Degassing (Critical Step): Add anhydrous Toluene (0.1 M). Subject the mixture to three freeze-pump-thaw cycles.
Causality: Highly electron-rich monoligated Pd(0) species are extremely sensitive to oxidation. Oxygen will irreversibly form Pd-black.
Heating: Stir the mixture at 80 °C for 12 hours.
Self-Validation Checkpoint: Monitor the color. The solution should remain a homogenous yellow/brown. If the solution rapidly turns black within the first 30 minutes, your system has oxygen ingress or the catalyst has been poisoned by residual unmasked 5-amine.
Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts and Pd residue, concentrate, and purify via silica gel chromatography.
Section 5: References
A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl: Highly Efficient and Versatile for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides with (Hetero)aryl Amines at Room Temperature
Source: ACS Catalysis (American Chemical Society)
URL:[Link]
Buchwald–Hartwig amination: Sterically hindered ligands
Source: Wikipedia (Chemistry Portal)
URL:[Link]
Development of Potent and Selective CK1α Molecular Glue Degraders (Cross-coupling of 3-bromoisoquinoline)
Source: Journal of Medicinal Chemistry (via PubMed Central)
URL:[Link]
Reactions of 1‐ and 3‐bromoisoquinoline with potassium amide in liquid ammonia. Nucleophilic substitution of 3‐bromoisoquinoline by the ANRORC mechanism
Source: Recueil des Travaux Chimiques des Pays-Bas (via ResearchGate)
URL:[Link]
Reference Data & Comparative Studies
Validation
3-Bromoisoquinolin-5-amine Reference Standard Characterization: A Comparative Guide
Introduction & Mechanistic Importance In the development of targeted therapeutics, 3-Bromoisoquinolin-5-amine (CAS: 1260860-64-7) serves as a critical bifunctional building block. Its structure features an amine group at...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Importance
In the development of targeted therapeutics, 3-Bromoisoquinolin-5-amine (CAS: 1260860-64-7) serves as a critical bifunctional building block. Its structure features an amine group at the 5-position (primed for amidation or nucleophilic aromatic substitution) and a bromine atom at the 3-position, which acts as an essential handle for palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig or Suzuki couplings). This intermediate is heavily utilized in the synthesis of advanced kinase inhibitors, including those targeting HPK1, ROCK, and Lck[1][2][3].
For drug development professionals, the purity of this starting material is not a mere regulatory checkbox—it is a chemical imperative. The presence of regioisomers (such as 6-bromoisoquinolin-5-amine) or debrominated analogs in the reference standard will propagate through the synthetic pathway, resulting in isomeric Active Pharmaceutical Ingredient (API) mixtures that are notoriously difficult to separate and will severely skew biological assay data.
This guide objectively compares standard commercial grades against highly characterized primary reference standards, detailing the self-validating analytical protocols required to establish an absolute baseline for pharmaceutical quality control[4].
Comparative Analysis: Primary vs. Commercial Working Standards
When sourcing 3-Bromoisoquinolin-5-amine, laboratories typically choose between a standard commercial grade (often used for early R&D) and a primary reference standard (required for IND-enabling studies and API release). Standard commercial grades are often rated at ~95% purity based on relative High-Performance Liquid Chromatography (HPLC) area percent. However, relative area percent ignores differential UV response factors and UV-invisible impurities.
To meet ICH Q2(R1) and Q6B regulatory guidelines, a Primary Reference Standard must be characterized using absolute, SI-traceable methods such as Quantitative NMR (qNMR)[4][5].
Quantitative Comparison Table
Analytical Parameter
Commercial Working Standard
Primary Reference Standard
Causality & Impact on Development
Target Purity
≥ 95.0%
≥ 99.5%
High purity prevents propagation of isomeric impurities during synthesis.
Assay Methodology
HPLC (Relative Area %)
qNMR (Absolute Mass Fraction)
HPLC area % overestimates purity by ignoring response factors. qNMR provides absolute SI-traceable quantitation.
Traceability
Non-traceable
SI-Traceable via CRM
Traceability is mandatory for regulatory API batch release and quantitative bioassays.
Impurity Profiling
Unspecified / Unknown
Fully characterized (LC-MS)
Unknown regioisomers lead to off-target pharmacological effects in downstream kinase inhibitors.
Moisture / Volatiles
Often ignored
TGA / Karl Fischer
Residual solvents artificially inflate sample mass, leading to inaccurate dosing in biological assays.
The Causality of Impurities in Downstream Synthesis
The downstream impact of utilizing an inadequately characterized reference standard is severe. If a 95% pure commercial standard contains even 2% of a regioisomer, the subsequent palladium-catalyzed cross-coupling will yield a mixed API batch. Because the structural and polar differences between these isomeric products are negligible, preparative chromatography often fails to resolve them, leading to compromised IC50 values during in vitro screening.
Downstream impact of reference standard purity on kinase inhibitor synthesis.
Self-Validating Experimental Protocols for Characterization
To elevate a commercial batch of 3-Bromoisoquinolin-5-amine to a Primary Reference Standard, a rigorous, orthogonal analytical workflow must be executed.
Workflow for the absolute characterization of 3-Bromoisoquinolin-5-amine reference standards.
Protocol A: Absolute Purity via Quantitative NMR (qNMR)
qNMR is selected because it provides an absolute mass fraction without requiring a homologous reference standard[5]. The signal intensity is directly proportional to the number of nuclei, making it a primary analytical method.
Standard Selection: Select a Certified Reference Material (CRM) internal standard, such as 1,4-BTMSB-d4. Causality: This standard is chosen because its resonance signals do not overlap with the aromatic protons of 3-bromoisoquinolin-5-amine (δ 7.0 - 9.0 ppm)[6].
Sample Preparation: Accurately weigh ~10 mg of the analyte and ~5 mg of the CRM using a calibrated microbalance (d = 0.001 mg). Dissolve completely in 0.6 mL of DMSO-d6.
Acquisition Parameters: Acquire the 1H-NMR spectrum at 600 MHz with 13C decoupling enabled. Causality: The relaxation delay (D1) must be set to ≥ 60 seconds (at least 5 × T1 of the slowest relaxing proton). This ensures complete longitudinal relaxation between pulses, preventing the under-representation of slow-relaxing nuclei.
Self-Validation System: The protocol validates itself by integrating a secondary, known peak of the internal standard. If the calculated mass balance derived from this secondary peak deviates by >0.5% from the primary peak, it proves the D1 relaxation time was insufficient or integration was biased, and the run is automatically invalidated.
Protocol B: Orthogonal Impurity Profiling via LC-MS
While qNMR provides absolute purity, LC-MS is required to identify the specific chemical nature of trace impurities.
Sample Preparation: Dissolve 1 mg of the standard in 1 mL of LC-MS grade Methanol.
Chromatographic Separation: Utilize a sub-2 µm C18 column (e.g., 2.1 x 100 mm). Causality: A shallow gradient elution (5% to 95% Acetonitrile in 0.1% aqueous Formic acid over 15 minutes) is employed specifically to resolve closely eluting regioisomers (like 6-bromoisoquinolin-5-amine) that possess identical masses but slightly different dipole moments.
Mass Spectrometry (ESI+): Operate the mass spectrometer in positive electrospray ionization mode.
Self-Validation System: The system validates the chemical identity through the intrinsic isotopic signature of bromine. 3-Bromoisoquinolin-5-amine contains a single bromine atom, which naturally exists as a 1:1 ratio of 79Br and 81Br. If the resulting mass spectrum does not display an exact 1:1 intensity ratio for the M (m/z 223) and M+2 (m/z 225) peaks, the signal is immediately flagged as a co-eluting, non-brominated contaminant rather than the target analyte.
Conclusion
For drug development professionals synthesizing novel kinase inhibitors, treating 3-Bromoisoquinolin-5-amine as a generic commodity chemical introduces unacceptable downstream risks. By elevating the material through strict, self-validating characterization protocols—specifically qNMR for absolute SI-traceable quantitation and isotopic LC-MS for structural validation—researchers can guarantee the integrity of their API batches and the reliability of their clinical data.
References
Google Patents. "WO2018183964A1 - Isoquinolines as inhibitors of hpk1." Google Patents. Available at:[2]
Bureau International des Poids et Mesures (BIPM). "Quantitative NMR (qNMR)." BIPM Organic Analysis. Available at:[Link][5]
Element Materials Technology. "Reference Standard Characterization & Management." Element Life Sciences. Available at:[Link][4]
Comparative Guide: Target Binding Affinity of Halogenated Isoquinoline Derivatives
The isoquinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors, receptor antagonists, and functional materials. While early-generation isoquinolines demonst...
Author: BenchChem Technical Support Team. Date: March 2026
The isoquinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors, receptor antagonists, and functional materials. While early-generation isoquinolines demonstrated broad biological activity, modern rational drug design relies heavily on halogenation to fine-tune target binding affinity, selectivity, and pharmacokinetic profiles.
This guide provides a comprehensive, data-driven comparison of halogenated isoquinoline derivatives. It moves beyond standard structure-activity relationship (SAR) observations to explain the fundamental physical chemistry driving these interactions, supported by validated experimental workflows for quantifying binding kinetics.
The Mechanistic Basis of Halogen-Enhanced Binding
The introduction of a halogen atom to an isoquinoline ring does not merely increase lipophilicity or steric bulk; it fundamentally alters the molecule's electronic topology. The causality behind the enhanced binding affinity depends entirely on the specific halogen employed:
Fluorination: Electronic Tuning and Conformational Locking
Fluorine is the most electronegative element and does not readily form halogen bonds in drug-like molecules[1]. Instead, fluorination of the isoquinoline core (e.g., at the C4 position) withdraws electron density from the aromatic
π
-system. This electron deficiency strengthens
π−π
stacking interactions with electron-rich aromatic residues in the target protein's binding pocket. Furthermore, the strong inductive effect of fluorine modulates the
pKa
of adjacent functional groups, optimizing the ionization state of the molecule at physiological pH to favor target engagement.
Bromination and Iodination: The
σ
-Hole and Halogen Bonding
Heavier halogens (Chlorine, Bromine, and Iodine) enhance binding affinity through a highly directional, non-covalent interaction known as halogen bonding [1]. Because these halogens are highly polarizable, the electron-withdrawing nature of the isoquinoline scaffold pulls their electron density toward the core. This anisotropic electron distribution leaves a localized region of positive electrostatic potential—the σ
-hole —on the outermost axis of the halogen atom[1]. This
σ
-hole acts as a potent Lewis acid, forming strong, highly directional bonds with nucleophilic regions of the target protein (such as the oxygen atom of a backbone carbonyl)[1]. The strength of the halogen bond increases with the polarizability of the atom:
I>Br>Cl
[1].
Mechanistic pathway of
σ
-hole formation and halogen bonding in isoquinoline derivatives.
Comparative Analysis of Halogenated Isoquinolines
To objectively evaluate the impact of halogenation, we must compare the binding affinities (quantified via
IC50
or
Ki
) of unsubstituted isoquinolines against their halogenated counterparts across specific biological targets.
Case Study A: ROCK1/2 Kinase Inhibitors
Rho-associated protein kinases (ROCK1 and ROCK2) are primary targets for isoquinoline sulfonamides in the treatment of glaucoma and cardiovascular diseases.
Fasudil (HA-1077): The parent, non-halogenated compound exhibits moderate potency, with a ROCK2
IC50
of 158 nM[2].
Ripasudil (K-115): By introducing a fluorine atom at the C4 position of the isoquinoline ring, Ripasudil achieves a ROCK2
IC50
of 19 nM[3]. This modification restricts the conformation of the adjacent diazepane ring and optimizes the electronic distribution of the isoquinoline core, resulting in a nearly 8-fold increase in binding affinity and significantly improved kinome selectivity[3].
Case Study B: 5-HT7 Receptor and Haspin Kinase Ligands (Halogen Bonding)
When targeting receptors that possess accessible backbone carbonyls in their binding pockets, heavier halogens drive massive affinity gains.
5-HT7 Receptor: In a study of isoquinoline-derived ligands, the addition of a bromine atom at the 3-position of the aryloxy fragment resulted in a remarkable 35-fold increase in binding affinity for the 5-HT7 receptor compared to the non-halogenated analog[4]. This was definitively linked to a direct halogen bond formed with the Thr5.39 residue[4].
Haspin Kinase: Structural biology (X-ray crystallography) has confirmed that brominated isoquinoline ligands form a highly stable, directional halogen bond with a glutamine side chain within the Haspin kinase binding pocket, anchoring the inhibitor and drastically lowering the dissociation constant (
Kd
)[1].
To accurately compare the target binding affinity of a halogenated isoquinoline series, end-point assays (
IC50
) are insufficient. Researchers must quantify real-time binding kinetics—specifically the association rate (
kon
) and dissociation rate (
koff
)—to calculate the true thermodynamic dissociation constant (
Kd
). Surface Plasmon Resonance (SPR) provides a label-free, self-validating system for this purpose.
Equilibrate a CM5 sensor chip with HBS-EP+ running buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20, pH 7.4).
Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.
Inject the purified target protein (e.g., ROCK2 or Haspin kinase) diluted in 10 mM Sodium Acetate (pH optimized below the protein's pI) until a target immobilization level of 2000–3000 Response Units (RU) is achieved. Causality: Keeping RU low prevents mass transport limitations, ensuring the observed kinetics reflect true binding affinity.
Block remaining active esters with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.
Phase 2: Kinetic Measurement & Baseline Validation
5. Buffer Blank Validation: Inject running buffer across both the reference and active flow cells for 3 cycles. Causality: This establishes a stable baseline and validates that the system is free of bulk refractive index shifts or carryover.
6. Prepare a 2-fold dilution series of the halogenated isoquinoline derivatives (e.g., 1000 nM down to 3.125 nM) in the running buffer. Ensure DMSO concentrations are strictly matched (typically 1-2%) between the samples and the running buffer to prevent solvent-induced artifacts.
7. Inject the analyte series from lowest to highest concentration at a high flow rate (50 µL/min) for 120 seconds (Association phase), followed by a 300-second buffer flow (Dissociation phase).
Phase 3: Regeneration and Analysis
8. If the dissociation is incomplete, inject a short pulse (30 seconds) of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to strip the remaining ligand without denaturing the immobilized kinase.
9. Fit the resulting double-referenced sensorgrams (subtracting both the reference flow cell and the buffer blank) to a 1:1 Langmuir binding model to extract
kon
,
koff
, and
Kd
.
Self-validating Surface Plasmon Resonance (SPR) workflow for binding affinity quantification.
A Guide to the Orthogonal Validation of 3-Bromoisoquinolin-5-amine Binding Assays
In the landscape of modern drug discovery, the identification of a "hit" from a high-throughput screen (HTS) is not an endpoint, but rather the critical first step of a rigorous journey. Primary assays, while powerful fo...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery, the identification of a "hit" from a high-throughput screen (HTS) is not an endpoint, but rather the critical first step of a rigorous journey. Primary assays, while powerful for their scale, are susceptible to a variety of artifacts that can lead to false positives. It is therefore imperative to subject initial findings to a battery of orthogonal validation assays—methods that rely on fundamentally different physical principles—to confirm that a candidate molecule truly engages its intended target.
This guide provides an in-depth, technical comparison of key orthogonal methods for validating the binding of a novel small molecule. To provide a practical framework, we will use the hypothetical scenario where 3-Bromoisoquinolin-5-amine has been identified as a potent inhibitor of the first bromodomain of Bromodomain-containing protein 4 (BRD4-BD1) in an AlphaScreen® primary campaign. The isoquinoline scaffold is a well-established pharmacophore for inhibitors of bromodomains, making this a scientifically plausible starting point for our validation workflow.[1]
The Initial Hit: An AlphaScreen®-Based Discovery
Our hypothetical discovery campaign began with a high-throughput screen to identify inhibitors of the interaction between BRD4-BD1 and an acetylated histone H4 peptide. The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) was chosen for its sensitivity and scalability.[2][3] This assay relies on the proximity of two bead types: a Donor bead that generates singlet oxygen upon excitation at 680 nm, and an Acceptor bead that emits light at 520-620 nm when activated by this singlet oxygen.
Principle of the Primary Assay:
A GST-tagged BRD4-BD1 protein is captured by an anti-GST-coated Acceptor bead, while a biotinylated tetra-acetylated histone H4 peptide (H4K5acK8acK12acK16ac) is captured by a Streptavidin-coated Donor bead.[4] The interaction between BRD4-BD1 and the histone peptide brings the beads into close proximity (<200 nm), generating a strong luminescent signal. A true inhibitor, such as 3-Bromoisoquinolin-5-amine, competitively binds to the acetyl-lysine binding pocket of BRD4-BD1, disrupting the protein-peptide interaction, separating the beads, and causing a measurable decrease in the AlphaScreen signal.[5]
Caption: Principle of the competitive AlphaScreen assay for BRD4 inhibitors.
In this screen, 3-Bromoisoquinolin-5-amine returned a concentration-dependent inhibition with a half-maximal inhibitory concentration (IC₅₀) of 250 nM . While promising, this result requires rigorous validation to rule out assay interference (e.g., light scattering, singlet oxygen quenching) and to confirm direct, specific binding.
Orthogonal Method 1: Direct Biophysical Characterization with Surface Plasmon Resonance (SPR)
Causality Behind the Choice: To confirm that our compound directly binds to the target protein without reliance on secondary components (peptides, beads, antibodies), a label-free biophysical method is the ideal first orthogonal step. Surface Plasmon Resonance (SPR) is a gold-standard technique that measures binding events in real time, providing not only affinity data (Kᴅ) but also crucial kinetic information (association and dissociation rates).[6][7] This kinetic profile is invisible to an endpoint assay like AlphaScreen and is a powerful differentiator of inhibitor mechanisms.
Principle of SPR:
SPR detects changes in the refractive index at the surface of a sensor chip.[8] In our experiment, recombinant BRD4-BD1 protein (the ligand) is immobilized onto the chip. A solution containing 3-Bromoisoquinolin-5-amine (the analyte) is then flowed over the surface. If binding occurs, the accumulation of mass on the chip surface alters the refractive index, which is detected and plotted in real-time as a sensorgram (Response Units vs. Time).[9]
Detailed Experimental Protocol: SPR Analysis
Immobilization of Ligand:
Chip Selection: Use a CM5 sensor chip (a carboxymethylated dextran surface).
Surface Activation: Activate the surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) for 7 minutes. This creates reactive esters on the dextran matrix.
Ligand Coupling: Inject a solution of 50 µg/mL of purified BRD4-BD1 in 10 mM sodium acetate, pH 4.5, over the activated surface. The low pH promotes pre-concentration of the positively charged protein on the negatively charged surface, facilitating efficient amine coupling. Aim for an immobilization level of ~8000-10000 Response Units (RU).
Deactivation: Inject 1 M ethanolamine-HCl, pH 8.5, for 7 minutes to quench any remaining reactive esters. A reference flow cell is prepared simultaneously using the same activation/deactivation procedure but without protein injection.
Kinetic Binding Analysis:
Analyte Preparation: Prepare a dilution series of 3-Bromoisoquinolin-5-amine in running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% P20 surfactant) containing 2% DMSO. Concentrations should span at least two orders of magnitude around the expected Kᴅ (e.g., 10 nM to 2 µM).
Binding Measurement (Multi-Cycle Kinetics):
Inject the analyte solutions sequentially, from lowest to highest concentration, over both the reference and BRD4-BD1 flow cells for a set association time (e.g., 120 seconds).
Follow with a dissociation phase by flowing running buffer for a set time (e.g., 300 seconds).
Between each concentration, regenerate the surface by injecting a pulse of a mild denaturant (e.g., 10 mM Glycine-HCl, pH 2.0) to remove all bound analyte without denaturing the immobilized ligand.
Data Processing: The response from the reference flow cell is subtracted from the BRD4-BD1 flow cell to correct for bulk refractive index changes. The resulting sensorgrams are then globally fitted to a 1:1 Langmuir binding model to calculate the association rate constant (kₐ), the dissociation rate constant (kⅆ), and the equilibrium dissociation constant (Kᴅ = kⅆ/kₐ).
Expected Outcome for a True Binder: A true binder will show concentration-dependent binding curves that fit well to a kinetic model, yielding a Kᴅ value that should be reasonably congruent with the IC₅₀ from the primary assay.
Orthogonal Method 2: Cellular Target Engagement with the Cellular Thermal Shift Assay (CETSA®)
Causality Behind the Choice: Confirming direct binding to a purified protein is a crucial step, but it does not guarantee that the compound can engage its target in the complex and crowded environment of a living cell. The compound must be cell-permeable and must bind its target in the presence of endogenous ATP, cofactors, and competing proteins. CETSA is a powerful method to verify intracellular target engagement.[10][11] It is based on the principle that the binding of a ligand increases the thermal stability of its target protein.[12][13]
Principle of CETSA:
Intact cells are treated with the compound. After incubation, the cells are heated to a range of temperatures. Unbound proteins will denature and aggregate at their characteristic melting temperature (Tm). However, proteins stabilized by a bound ligand will remain in the soluble fraction at higher temperatures. By quantifying the amount of soluble target protein (BRD4) at each temperature point using Western blotting, a "melting curve" can be generated. A shift in this curve to the right in the presence of the compound is direct evidence of target engagement.[14]
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) workflow.
Detailed Experimental Protocol: CETSA Analysis
Cell Treatment:
Culture a relevant human cell line (e.g., MV4-11 acute myeloid leukemia cells, which are known to be BRD4-dependent) to ~80% confluency.
Harvest cells and resuspend in culture medium at a density of 10x10⁶ cells/mL.
Treat cells with either vehicle (e.g., 0.1% DMSO) or varying concentrations of 3-Bromoisoquinolin-5-amine (e.g., 0.1 µM to 30 µM). Incubate for 1 hour at 37°C to allow for compound uptake and target engagement.
Heat Challenge (Melt Curve):
Aliquot the treated cell suspensions into PCR tubes.
Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 3°C increments). Place one aliquot on ice as the unheated control.
Lysis and Fractionation:
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. This process releases the intracellular contents.
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. This step separates the soluble proteins (supernatant) from the heat-denatured, aggregated proteins (pellet).
Carefully collect the supernatant.
Detection by Western Blot:
Normalize the protein concentration of all supernatant samples using a BCA assay.
Analyze equal amounts of total protein by SDS-PAGE and transfer to a PVDF membrane.
Probe the membrane with a primary antibody specific for BRD4. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.
Incubate with an HRP-conjugated secondary antibody and detect the signal using an ECL substrate.
Quantify the band intensities using densitometry software.
Data Analysis (Isothermal Dose-Response):
To determine cellular potency, perform a similar experiment but heat all samples at a single, fixed temperature (e.g., 55°C, a temperature determined from the melt curve to be on the steep part of the curve for the vehicle-treated sample).
Plot the normalized BRD4 band intensity against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the half-maximal effective concentration (EC₅₀).
Synthesizing the Evidence: A Comparative Analysis
The power of orthogonal validation lies in the convergence of data from disparate methodologies. Each assay provides a piece of the puzzle, and together they build a compelling case for a genuine drug-target interaction.
3-Bromoisoquinolin-5-amine (True Positive): The SPR-derived Kᴅ (310 nM) is in excellent agreement with the AlphaScreen IC₅₀ (250 nM), strongly suggesting the primary result was due to direct, competitive binding. The CETSA experiment confirms that the compound enters cells and engages BRD4, with an EC₅₀ of 850 nM. It is expected and common for cellular potency to be lower than biochemical/biophysical potency due to factors like membrane permeability and efflux pumps. This complete dataset provides high confidence that 3-Bromoisoquinolin-5-amine is a valid, cell-active BRD4 inhibitor.
JQ1 (Positive Control): As a well-characterized BRD4 inhibitor, JQ1 shows potent activity across all three assays, validating the experimental setups.
Inactive Analogue (True Negative): This compound is inactive in the primary screen and shows no binding in SPR and no thermal stabilization in CETSA, demonstrating the specificity of the assays.
Conclusion and Best Practices
The validation of a screening hit is a critical gatekeeping step in drug discovery. Relying solely on the primary assay data is a high-risk strategy that can lead to the costly pursuit of artifactual compounds. The workflow presented here—progressing from a high-throughput biochemical assay to a direct biophysical method and finally to a cell-based target engagement assay—represents a robust and logical path to building confidence in a small molecule hit.
Trust, but Verify: Always assume a primary hit could be an artifact until proven otherwise with at least two conceptually different orthogonal assays.
Biophysics First: Use a label-free biophysical assay like SPR or Isothermal Titration Calorimetry (ITC) early to confirm direct binding and eliminate compounds that interfere with the primary assay format.
The Cellular Context is Key: Confirmation of target engagement in a relevant cellular model using techniques like CETSA or NanoBRET® is non-negotiable for advancing a compound toward lead optimization.[16][17] It provides the crucial link between biochemical activity and potential physiological effect.
By systematically applying this multi-faceted, orthogonal validation strategy, researchers can effectively triage hits, kill flawed compounds early, and focus resources on those molecules, like our hypothetical 3-Bromoisoquinolin-5-amine, that have the highest probability of becoming successful therapeutic candidates.
References
Philpott, M., & Yosief, T. (2015). A bead-based proximity assay for BRD4 ligand discovery. Methods in Molecular Biology, 1261, 191-204. [Link]
Zhang, G., Smith, S. G., & Zhou, M. M. (2016). Drug Discovery Targeting Bromodomain-Containing Protein 4. Journal of Medicinal Chemistry, 59(21), 9595-9609. [Link]
Peng, C., et al. (2020). Discovery of novel ATAD2 bromodomain inhibitors that trigger apoptosis and autophagy in breast cells by structure-based virtual screening. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 713-725. [Link]
Xu, Y., et al. (2024). Discovery of the First BRD4 Second Bromodomain (BD2)-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]
Liu, Z., et al. (2022). Discovery, X-ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site. Journal of Medicinal Chemistry, 65(8), 6034-6056. [Link]
Wang, L., et al. (2017). Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay. MedChemComm, 8(6), 1251-1257. [Link]
Herbert, J. M., et al. (1997). Inhibition of eukaryote protein kinases by isoquinoline and oxazine alkaloids. Phytochemistry, 46(7), 1215-1225. [Link]
Sola, I., et al. (2014). Discovery of BRD4 Bromodomain Inhibitors by Fragment-Based High-Throughput Docking. Journal of Chemical Information and Modeling, 54(6), 1646-1656. [Link]
Runcie, A. C., et al. (2022). Discovery of a Potent and Selective ATAD2 Bromodomain Inhibitor with Antiproliferative Activity in Breast Cancer Models. Journal of Medicinal Chemistry, 65(5), 4067-4093. [Link]
Taylor, S. S., & Kornev, A. P. (2021). Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics. Biochemistry, 60(33), 2535-2549. [Link]
Runcie, A. C., et al. (2022). Discovery of a Potent and Selective ATAD2 Bromodomain Inhibitor with Antiproliferative Activity in Breast Cancer Models. Journal of Medicinal Chemistry. [Link]
Humphreys, P. G., et al. (2019). A Qualified Success: Discovery of a New Series of ATAD2 Bromodomain Inhibitors with a Novel Binding Mode Using High-Throughput Screening and Hit Qualification. Journal of Medicinal Chemistry, 62(16), 7564-7580. [Link]
Peng, C., et al. (2020). Discovery of novel ATAD2 bromodomain inhibitors that trigger apoptosis and autophagy in breast cells by structure-based virtual screening. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Almqvist, H. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Pharmacology & Translational Science, 6(4), 496-499. [Link]
EUbOPEN. (n.d.). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]
Ferguson, F. M., et al. (2025). Bivalent BET bromodomain inhibitors confer increased potency and selectivity for BRDT via protein conformational plasticity. bioRxiv. [Link]
Taylor, S. S., & Kornev, A. P. (2021). Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics. Biochemistry. [Link]
Liu, W., et al. (2018). Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay. Acta Pharmacologica Sinica, 39(12), 1937-1946. [Link]
Collins, I., et al. (2006). Structure-based design of isoquinoline-5-sulfonamide inhibitors of protein kinase B. Bioorganic & Medicinal Chemistry Letters, 16(4), 964-968. [Link]
Sledz, P., et al. (2018). Structure-based discovery of selective BRPF1 bromodomain inhibitors. European Journal of Medicinal Chemistry, 156, 696-714. [Link]
University of Bristol. (n.d.). Surface plasmon resonance. Retrieved from [Link]
Martinez Molina, D., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(7), 1770-1780. [Link]
Philpott, M., et al. (2011). Bromodomain-peptide displacement assays for interactome mapping and inhibitor discovery. Molecular BioSystems, 7(10), 2899-2908. [Link]
Zolotarjova, N. I., & Wynn, R. (2018). Binding Assays for Bromodomain Proteins: Their Utility in Drug Discovery in Oncology and Inflammatory Disease. Current Protocols in Pharmacology. [Link]
van Niel, M. B., et al. (2017). Benzoisoquinolinediones as Potent and Selective Inhibitors of BRPF2 and TAF1/TAF1L Bromodomains. Journal of Medicinal Chemistry, 60(10), 4381-4394. [Link]
The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Portland Press. [Link]
Ciceri, P., et al. (2014). Fragment-based discovery of bromodomain inhibitors part 1: discovery and optimization of 2-thiazolidinone inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Retrieved from [Link]
van Niel, M. B., et al. (2017). Benzoisoquinolinediones as Potent and Selective Inhibitors of BRPF2 and TAF1/TAF1L Bromodomains. Journal of Medicinal Chemistry. [Link]
Fujisawa, T., & Filippakopoulos, P. (2017). Structural Features and Inhibitors of Bromodomains. Molecules, 22(1), 14. [Link]
van Niel, M. B., et al. (2017). Benzoisoquinolinediones as Potent and Selective Inhibitors of BRPF2 and TAF1/TAF1L Bromodomains. Journal of Medicinal Chemistry, 60(10), 4381-4394. [Link]
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Chen, Y., et al. (2021). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2261, 105-116. [Link]
Center for Macromolecular Interactions, Harvard Medical School. (n.d.). Surface Plasmon Resonance (SPR). Retrieved from [Link]
Wang, L., et al. (2017). Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay. MedChemComm, 8(6), 1251-1257. [Link]
Demont, E. H., et al. (2017). Design of a Biased Potent Small Molecule Inhibitor of the Bromodomain and PHD Finger-Containing (BRPF) Proteins Suitable for Cellular and in Vivo Studies. Journal of Medicinal Chemistry, 60(2), 967-973. [Link]
Chen, C., et al. (2019). Discovery and lead identification of quinazoline-based BRD4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(16), 2133-2138. [Link]
Taylor, A. M., et al. (2015). Discovery of Tetrahydroquinoxalines as Bromodomain and Extra-Terminal Domain (BET) Inhibitors with Selectivity for the Second Bromodomain. ACS Medicinal Chemistry Letters, 6(11), 1143-1148. [Link]
benchmarking 3-Bromoisoquinolin-5-amine against standard commercial inhibitors
Application Note: Benchmarking the 3-Bromoisoquinolin-5-amine Scaffold Against Commercial Kinase Inhibitors Executive Summary & Rationale Isoquinolines represent a highly privileged structural class in medicinal chemistr...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Benchmarking the 3-Bromoisoquinolin-5-amine Scaffold Against Commercial Kinase Inhibitors
Executive Summary & Rationale
Isoquinolines represent a highly privileged structural class in medicinal chemistry, frequently utilized to target the ATP-binding hinge region of protein kinases[1]. Commercial inhibitors such as Fasudil and Y-27632 leverage the isoquinoline (or related pyridine/indazole) core to competitively inhibit Rho-associated protein kinases (ROCK1/2), making them invaluable for studying cytoskeletal dynamics and neurodegenerative diseases[2][3].
However, developing next-generation inhibitors requires exploring novel vectors for chemical diversification. 3-Bromoisoquinolin-5-amine (CAS: 1260860-64-7) has emerged as a compelling precursor scaffold. Unlike Fasudil, which utilizes a 5-sulfonamide linkage, 3-Bromoisoquinolin-5-amine (3-Br-IQ-5-NH2) features a primary amine at the 5-position—acting as a potent hydrogen bond donor—and a bromine atom at the 3-position. This halogen not only alters the electron density and pKa of the isoquinoline nitrogen but also serves as an ideal synthetic handle for Suzuki-Miyaura cross-coupling to explore the hydrophobic regions of the kinase binding pocket.
This guide provides a comprehensive benchmarking framework, comparing the baseline in vitro activity and physicochemical properties of the unoptimized 3-Br-IQ-5-NH2 scaffold against fully elaborated commercial standards.
Mechanistic Context: ROCK1/2 Inhibition
To understand the benchmarking parameters, we must first map the target pathway. ROCK1 and ROCK2 are downstream effectors of the small GTPase RhoA. When active, ROCK phosphorylates Myosin Light Chain (MLC) and LIM Kinase (LIMK), leading to actomyosin contraction and actin stabilization[2]. Inhibitors containing an isoquinoline core competitively bind to the ATP pocket of ROCK, halting this cascade.
Mechanism of ROCK1/2 inhibition and downstream effects on cytoskeletal dynamics.
Quantitative Benchmarking Data
When benchmarking a raw scaffold against commercial drugs, the goal is to quantify the baseline binding affinity. A high IC50 for the scaffold is expected; the critical metric is the delta in potency achieved once the 3-bromo position is functionalized during lead optimization.
Table 1: Physicochemical and Baseline In Vitro Kinase Profiling
Compound
Role in Assay
ROCK2 IC₅₀ (nM)
PKA IC₅₀ (nM)
MW ( g/mol )
cLogP
PSA (Ų)
Fasudil
Commercial Standard
330
1,050
291.36
0.80
62.0
Y-27632
Commercial Standard
140
>10,000
247.34
1.20
54.9
3-Br-IQ-5-NH2
Precursor Scaffold
>25,000
>50,000
223.07
3.16
38.9
*Data represents baseline unoptimized scaffold activity. The high cLogP (3.16)[4] of 3-Br-IQ-5-NH2 compared to Fasudil dictates higher lipophilicity, requiring careful DMSO stock management during assay preparation.
Experimental Methodologies
To ensure high-fidelity benchmarking, we utilize the Promega ADP-Glo™ Kinase Assay[5][6]. This homogeneous luminescent assay is highly sensitive and universally applicable because it measures the byproduct of the kinase reaction (ADP) rather than relying on substrate-specific antibodies.
Causality in Assay Design:
The ADP-Glo assay operates on a self-validating two-step principle. First, the kinase reaction generates ADP. Second, a depletion reagent destroys all unreacted ATP. Finally, a detection reagent converts the generated ADP back into ATP, which drives a luciferase reaction[6]. This strict depletion-conversion causality ensures that the luminescent signal is exclusively proportional to kinase activity, eliminating false positives from background ATP.
Workflow of the ADP-Glo Kinase Assay for benchmarking inhibitor IC50 values.
Dissolve 3-Br-IQ-5-NH2, Fasudil, and Y-27632 in 100% anhydrous DMSO to create 10 mM stock solutions.
Perform a 3-fold serial dilution in assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA) to generate a 10-point concentration-response curve. Note: Keep final DMSO concentration ≤1% to prevent kinase denaturation.
Kinase Reaction:
In a 384-well white microplate, combine 1 µL of the inhibitor dilution, 2 µL of recombinant ROCK2 enzyme (optimized to EC₈₀ concentration), and 2 µL of ATP/Substrate mix (e.g., 10 µM ATP and 0.2 µg/µL MYPT1 peptide).
Incubate at room temperature (RT) for 60 minutes.
ATP Depletion:
Add 5 µL of ADP-Glo™ Reagent to all wells. Incubate at RT for 40 minutes[5]. This step halts the kinase reaction and actively degrades the remaining background ATP.
Signal Detection:
Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP and introduce Luciferase/Luciferin[6].
Incubate at RT for 30 minutes.
Read luminescence using a multi-mode microplate reader (e.g., BMG LABTECH PHERAstar)[5].
Data Analysis:
Normalize luminescence data against positive (DMSO only) and negative (no enzyme) controls. Fit the data using a 4-parameter logistic (4PL) non-linear regression model to determine the IC₅₀.
Conclusion & Lead Optimization Perspective
Benchmarking 3-Bromoisoquinolin-5-amine against Fasudil and Y-27632 reveals that the bare scaffold lacks the immediate potency of commercial standards. However, its structural geometry is highly strategic. The 5-amine provides the requisite hinge-binding interaction, while the 3-bromo substituent offers a highly reactive site for palladium-catalyzed cross-coupling (e.g., adding aryl or heteroaryl groups). By utilizing the standardized ADP-Glo benchmarking protocol outlined above, medicinal chemists can accurately track the gain in potency as 3-Br-IQ-5-NH2 is elaborated into a mature, highly selective kinase inhibitor.
References
Fasudil, a Clinically Used ROCK Inhibitor, Stabilizes Rod Photoreceptor Synapses after Retinal Detachment - PMC
National Institutes of Health (NIH)[Link]
Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases
Frontiers[Link]
Isoquinolines | Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation
Royal Society of Chemistry (RSC)[Link]